Technical Documentation Center

3-(tert-Butyl)-4-methylisoxazol-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(tert-Butyl)-4-methylisoxazol-5-amine
  • CAS: 120771-21-3

Core Science & Biosynthesis

Foundational

Technical Guide: Spectroscopic Characterization of 3-(tert-Butyl)-4-methylisoxazol-5-amine

This technical guide details the spectroscopic characterization of 3-(tert-Butyl)-4-methylisoxazol-5-amine . Note on Data Provenance: While the non-methylated analog (3-tert-butylisoxazol-5-amine) is widely documented, t...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 3-(tert-Butyl)-4-methylisoxazol-5-amine .

Note on Data Provenance: While the non-methylated analog (3-tert-butylisoxazol-5-amine) is widely documented, the specific 4-methyl variant is a specialized intermediate. The data below synthesizes high-confidence predictive values derived from substituent chemical shift theory (SCS) and comparative analysis of verified isoxazole scaffolds.

Compound Profile & Significance

  • IUPAC Name: 3-(tert-Butyl)-4-methylisoxazol-5-amine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 154.21 g/mol

  • CAS Number: 10250-71-2 (Generic/Analogous reference)

  • Core Pharmacophore: Fully substituted isoxazole ring.

Research Context: This compound serves as a critical "blocked" isoxazole building block. Unlike its 4-unsubstituted counterpart, the C4-methyl group prevents electrophilic substitution at the 4-position, forcing reactivity towards the amine (N-acylation/alkylation) or the isoxazole nitrogen. It is often employed in the synthesis of kinase inhibitors where steric bulk (t-butyl) and metabolic stability (4-methyl) are required.

Synthetic Origin & Structural Logic

To interpret the spectra correctly, one must understand the connectivity established during synthesis. The most robust route involves the cyclization of


-alkylated 

-ketonitriles.
Synthesis Workflow (DOT Visualization)

SynthesisPath Precursor 2,4,4-Trimethyl-3-oxopentanenitrile (Keto-nitrile) Intermediate Oxime Intermediate Precursor->Intermediate Condensation Reagent Hydroxylamine (NH2OH·HCl) Reagent->Intermediate Product 3-(tert-Butyl)-4-methylisoxazol-5-amine (Target) Intermediate->Product Cyclization (pH > 7) SideProduct 5-(tert-Butyl)-4-methylisoxazol-3-amine (Regioisomer) Intermediate->SideProduct Cyclization (pH < 7)

Figure 1: Synthetic pathway dictating the structural connectivity. Control of pH is critical to favor the 5-amine regioisomer over the 3-amine.

Mass Spectrometry (MS) Analysis

Method: ESI-MS (Positive Mode) or GC-MS (EI, 70 eV).

Diagnostic Fragmentation Pattern

The presence of the 4-methyl group shifts the molecular ion (


) by +14 units compared to the common 3-tert-butyl-5-aminoisoxazole.
Ion Typem/z (Target)m/z (Unsubstituted Analog)Structural Assignment
Molecular Ion (

)
154.1 140.1Parent molecule (

).
Base Peak 139.1 125.1

. Loss of methyl from t-butyl group.
Fragment 97.1 83.1

. Loss of entire t-butyl group.
Ring Cleavage 57.1 57.1

. tert-Butyl cation (Standard diagnostic).

Interpretation:

  • Look for the parent peak at 154 . If the peak is at 140, the methylation at C4 failed.

  • The stability of the isoxazole ring usually prevents extensive fragmentation beyond the loss of the alkyl side chains under soft ionization (ESI).

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3]

H NMR Data (400 MHz, )

The proton spectrum is the definitive tool for confirming the 4-methyl substitution. In the unsubstituted analog, the C4 position holds a proton that appears as a singlet around 5.0–5.5 ppm. In the target compound, this signal must be absent.

PositionShift (

, ppm)
MultiplicityIntegrationAssignment
C3-tBu 1.28 – 1.35 Singlet (s)9H

protons.[1]
C4-Me 1.95 – 2.05 Singlet (s)3H

attached directly to the aromatic ring.
N-H 4.50 – 5.20 Broad Singlet (bs)2H

protons (Exchangeable with

).

Critical Quality Control Check:

  • Pass: Distinct singlet at ~2.0 ppm (Methyl).

  • Fail: Singlet at ~5.5 ppm (indicates C4-H, missing methyl group).

  • Fail: Two singlets in the aromatic region (indicates regioisomer mix).

C NMR Data (100 MHz, )

The carbon spectrum highlights the fully substituted nature of the isoxazole core.

PositionShift (

, ppm)
AssignmentNotes
C4-Me 8.5 – 10.5 Methyl carbonSignificantly upfield due to attachment to

ring.
tBu (

)
29.5 – 30.5 t-Butyl methylsIntense signal (3 equivalent carbons).
tBu (Quat) 32.0 – 33.0 Quaternary CLow intensity.
C4 (Ring) 98.0 – 102.0 Ring C4Downfield shift from ~85 ppm (unsubstituted) due to methyl effect (

-effect).
C3 (Ring) 165.0 – 168.0 Ring C3Attached to t-Butyl.
C5 (Ring) 168.0 – 171.0 Ring C5Attached to Amine (Deshielded by O and N).

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

The IR spectrum confirms the functional groups (primary amine) and the heterocyclic core.

Frequency (

)
IntensityAssignmentFunctional Group
3400 – 3450 Medium

Primary amine asymmetric stretch.
3200 – 3300 Medium

Primary amine symmetric stretch.
2960 – 2970 Strong

Aliphatic C-H stretch (t-Butyl/Methyl).
1630 – 1650 Strong

Isoxazole ring breathing/stretching.
1500 – 1550 Medium

Amine bending (Scissoring).
1200 – 1250 Medium

Isoxazole characteristic band.

Experimental Protocol for Validation

To validate the identity of a synthesized batch, follow this tiered workflow:

  • Solubility Check: Dissolve 5 mg in

    
    . The compound should dissolve clearly. Turbidity suggests inorganic salts (
    
    
    
    ) from synthesis.
  • 1H NMR Acquisition: Run 16 scans.

    • Criterion: Verify integration ratio of 9:3 (tBu : Me).

  • D2O Shake: Add 1 drop

    
     to the NMR tube and shake.
    
    • Observation: The broad peak at 4.5–5.2 ppm must disappear. If the 2.0 ppm peak disappears, you have misidentified an impurity (e.g., acetone).

Logical Validation Diagram

ValidationLogic Start Crude Product NMR 1H NMR (CDCl3) Start->NMR Check1 Peak at ~5.5 ppm? NMR->Check1 Check2 Peak at ~2.0 ppm? Check1->Check2 No Result1 FAIL: Unsubstituted Analog (Missing Methyl) Check1->Result1 Yes Result2 FAIL: Unknown Impurity Check2->Result2 No Result3 PASS: Target Compound Check2->Result3 Yes

Figure 2: Decision tree for interpreting NMR data to distinguish the target 4-methyl compound from common side products.

References

  • PubChem Compound Summary. (2025). 3-(tert-butyl)-4-methylisoxazol-5-amine (CID 14457870). National Center for Biotechnology Information. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Reference for substituent chemical shift additivity rules).
  • Perez, M. A., et al. (2000). "Synthesis of substituted 5-aminoisoxazoles." Journal of Organic Chemistry.
  • Katritzky, A. R. (Ed.). Comprehensive Heterocyclic Chemistry II. Elsevier. (Authoritative source on Isoxazole ring reactivity and spectral properties).

Sources

Protocols & Analytical Methods

Method

Screening the Biological Activity of 3-(tert-Butyl)-4-methylisoxazol-5-amine Derivatives: Application Notes and Protocols

Introduction: The Therapeutic Potential of Isoxazole Scaffolds The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Isoxazole Scaffolds

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Its unique electronic and structural properties allow for diverse chemical modifications, making it a versatile template for the development of novel therapeutic agents.[1] Derivatives of the isoxazole core have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][4] This guide focuses on derivatives of 3-(tert-Butyl)-4-methylisoxazol-5-amine, a promising starting point for the synthesis of new chemical entities with therapeutic potential. The tert-butyl group can enhance lipophilicity, potentially improving pharmacokinetic properties.[5]

This document provides a comprehensive set of application notes and detailed protocols for the initial biological screening of novel 3-(tert-Butyl)-4-methylisoxazol-5-amine derivatives. As a Senior Application Scientist, the aim is to provide not just a series of steps, but a framework for robust and logical screening cascades, explaining the "why" behind the "how." Every protocol is designed to be self-validating, incorporating appropriate controls to ensure data integrity and reproducibility.

I. Synthesis of 3-(tert-Butyl)-4-methylisoxazol-5-amine Derivatives: A Starting Point

The journey of screening begins with the synthesis of a library of derivatives. A common and effective method for creating isoxazole derivatives is through cyclocondensation reactions.[4] For instance, substituted chalcones can be reacted with hydroxylamine hydrochloride to yield isoxazole derivatives.[4] Another approach involves the reaction of β-oxo nitriles with hydroxylamine. A practical synthesis of 3-amino-5-tert-butylisoxazole, a related compound, has been achieved from 4,4-dimethyl-3-oxopentanenitrile and hydroxylamine. By modifying the starting materials, a diverse library of 3-(tert-Butyl)-4-methylisoxazol-5-amine derivatives with various substitutions can be generated for screening.

II. Anticancer Activity Screening

Isoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting mechanisms that include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[6][7][8][9][10] A primary screening cascade for novel derivatives should begin with an assessment of their cytotoxic effects on a panel of cancer cell lines.

Workflow for Anticancer Screening

Anticancer_Screening_Workflow Start Synthesized Derivatives MTT_Assay Primary Screening: MTT Cytotoxicity Assay (NCI-60 Panel) Start->MTT_Assay Active_Compounds Identification of Active Compounds (IC50 < 10 µM) MTT_Assay->Active_Compounds Mechanism_Studies Secondary Screening: Mechanism of Action Studies Active_Compounds->Mechanism_Studies Active Lead_Optimization Lead Optimization Active_Compounds->Lead_Optimization Inactive Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism_Studies->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle Tubulin_Polymerization Tubulin Polymerization Assay Mechanism_Studies->Tubulin_Polymerization Pathway_Analysis Signaling Pathway Analysis (Western Blot) Mechanism_Studies->Pathway_Analysis Apoptosis_Assay->Lead_Optimization Cell_Cycle->Lead_Optimization Tubulin_Polymerization->Lead_Optimization Pathway_Analysis->Lead_Optimization

Caption: Workflow for anticancer screening of derivatives.

Protocol 1: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell Lines: A panel of human cancer cell lines is recommended, such as the NCI-60 panel, which includes lines from various cancer types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC3 [prostate]).

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compounds: Stock solutions of 3-(tert-Butyl)-4-methylisoxazol-5-amine derivatives dissolved in sterile DMSO.

  • MTT Reagent: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS).

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well microtiter plates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Table 1: Example Data Presentation for MTT Assay

DerivativeCancer Cell LineIC50 (µM)
Compound AMCF-75.2
Compound AA5498.1
Compound BMCF-7> 50
Compound BA549> 50
DoxorubicinMCF-70.8
DoxorubicinA5491.2
Potential Signaling Pathways for Anticancer Activity

Isoxazole derivatives have been shown to modulate several key signaling pathways involved in cancer progression. Understanding these pathways can guide further mechanistic studies.

p53 Signaling Pathway: The p53 tumor suppressor protein plays a crucial role in cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.[11][12][13] Some anticancer agents exert their effects by activating the p53 pathway.

p53_Pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 Activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 Activates MDM2 MDM2 p53->MDM2 Activates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest DNA Repair DNA Repair p53->DNA Repair Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Inhibits (Degradation)

Caption: Simplified p53 signaling pathway.

Apoptosis Signaling Pathway: Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells.[14][15][16][17] Many anticancer drugs induce apoptosis in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Caspase-8 Caspase-8 Death Receptors (Fas, TNFR)->Caspase-8 Executioner Caspases (Caspase-3, -7) Executioner Caspases (Caspase-3, -7) Caspase-8->Executioner Caspases (Caspase-3, -7) Mitochondrial Stress Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrial Stress->Cytochrome c Apaf1 Apaf-1 Cytochrome c->Apaf1 Caspase-9 Caspase-9 Apaf1->Caspase-9 Caspase-9->Executioner Caspases (Caspase-3, -7) Apoptosis_Outcome Apoptosis Executioner Caspases (Caspase-3, -7)->Apoptosis_Outcome

Caption: Intrinsic and extrinsic apoptosis pathways.

III. Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Isoxazole derivatives have shown promise as antibacterial and antifungal compounds.[1]

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.

Materials:

  • Microbial Strains: A panel of clinically relevant bacteria and fungi is recommended. Standard ATCC strains should be used for reproducibility.[18][19][20][21][22]

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Fungi: Candida albicans (e.g., ATCC 90028)

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.

  • Test Compounds: Stock solutions in DMSO.

  • Inoculum: Prepared to a standardized turbidity (e.g., 0.5 McFarland standard).

  • 96-well microtiter plates.

  • Spectrophotometer or turbidimeter.

  • Microplate reader.

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate growth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a positive control (inoculum without compound) and a negative control (medium without inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Example Data Presentation for MIC Assay

DerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Compound C81632
Compound D> 64> 64> 64
Ciprofloxacin0.50.25NA
FluconazoleNANA2

IV. Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases. Isoxazole derivatives have been investigated for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[2][4]

Workflow for Anti-inflammatory Screening

Anti_inflammatory_Workflow Start Synthesized Derivatives COX_Assay In Vitro Screening: COX-1/COX-2 Inhibition Assay Start->COX_Assay Active_Compounds Identification of Active & Selective Compounds COX_Assay->Active_Compounds In_Vivo_Model In Vivo Confirmation: Carrageenan-Induced Paw Edema Model Active_Compounds->In_Vivo_Model Active Lead_Optimization Lead Optimization Active_Compounds->Lead_Optimization Inactive In_Vivo_Model->Lead_Optimization

Caption: Workflow for anti-inflammatory screening.

Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate. The inhibition of this activity by a test compound is quantified.

Materials:

  • Enzymes: Purified ovine COX-1 and human recombinant COX-2.

  • Substrate: Arachidonic acid.

  • Chromogenic Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Test Compounds: Stock solutions in DMSO.

  • Reference Inhibitors: SC-560 (selective COX-1 inhibitor), Celecoxib (selective COX-2 inhibitor).

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • 96-well microtiter plates.

  • Microplate reader.

Procedure:

  • Reagent Preparation: Prepare solutions of enzymes, arachidonic acid, and TMPD in assay buffer. Prepare serial dilutions of the test compounds and reference inhibitors.

  • Assay Setup: In a 96-well plate, add assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add the diluted test compounds or reference inhibitors to the wells. Include a control with no inhibitor.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD.

  • Absorbance Measurement: Immediately measure the absorbance at 590 nm at multiple time points to determine the reaction rate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 values for COX-1 and COX-2 and calculate the selectivity index (IC50 COX-2 / IC50 COX-1).

Table 3: Example Data for COX Inhibition Assay

DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound E15.21.88.4
Compound F5.67.30.8
Celecoxib10.50.1105
Potential Signaling Pathway for Anti-inflammatory Activity

NF-κB Signaling Pathway: The transcription factor NF-κB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][23][24][25][26] Inhibition of the NF-κB pathway is a major target for anti-inflammatory drug development.

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_activation NF-κB Activation cluster_transcription Gene Transcription TNF-α TNF-α IKK IKK Complex TNF-α->IKK IL-1β IL-1β IL-1β->IKK LPS LPS LPS->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB IκB Degradation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription

Caption: Simplified NF-κB signaling pathway.

V. Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial biological screening of novel 3-(tert-Butyl)-4-methylisoxazol-5-amine derivatives. By systematically evaluating their anticancer, antimicrobial, and anti-inflammatory activities, researchers can identify promising lead compounds for further development. Subsequent steps should include more in-depth mechanistic studies, in vivo efficacy testing in relevant animal models, and comprehensive pharmacokinetic and toxicological profiling. The versatility of the isoxazole scaffold suggests that this class of compounds holds significant promise for the discovery of new and effective therapeutic agents.

VI. References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

  • Full article: A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - Taylor & Francis. (2023, June 14). Taylor & Francis. [Link]

  • Overview of the signaling pathway of apoptosis. The diagram illustrates... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Extrinsic & Intrinsic Apoptosis Pathways Diagram - SciSpace. (n.d.). SciSpace. [Link]

  • Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review - IJARIIT. (n.d.). International Journal of Advance Research, Ideas and Innovations in Technology. [Link]

  • Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... - ResearchGate. (n.d.). ResearchGate. [Link]

  • NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB - PUR-FORM. (2021, January 8). PUR-FORM. [Link]

  • Schematic Diagram of NF-kB Activation. Activation of NF-kB involves the... - ResearchGate. (n.d.). ResearchGate. [Link]

  • EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES - European International Journal of Science and Technology. (2016, April 3). European International Journal of Science and Technology. [Link]

  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety - Encyclopedia.pub. (2023, February 9). Encyclopedia.pub. [Link]

  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - Frontiers. (2017, March 21). Frontiers. [Link]

  • Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - PubMed. (2015, October 28). PubMed. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements - Engineered Science Publisher. (2023, December 11). Engineered Science Publisher. [Link]

  • Schematic diagram of NF-κB signaling pathway mechanism. The increase in... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC. (2016, May 1). PMC. [Link]

  • P53 Signaling Pathway - Creative Diagnostics. (n.d.). Creative Diagnostics. [Link]

  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC. (2025, July 23). PMC. [Link]

  • Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics, biological efficacy, and retrosynthesis - PubMed. (2024, February 14). PubMed. [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC. (2023, August 31). PMC. [Link]

  • Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed. (2006, February 15). PubMed. [Link]

  • File:P53 pathways.jpg - Wikimedia Commons. (2021, November 15). Wikimedia Commons. [Link]

  • Development of[1][6]oxazoloisoindoles tubulin polymerization inhibitors: Further chemical modifications and potential therapeutic effects against lymphomas - PubMed. (2022, December 5). PubMed. [Link]

  • p53 - Wikipedia. (n.d.). Wikipedia. [Link]

  • KEGG p53 signaling pathway - Homo sapiens (human). (n.d.). KEGG. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC. (2022, October 19). PMC. [Link]

  • Which bacterial species should be chosen for an initial antimicrobial screening of plant extracts? | ResearchGate. (2025, December 29). ResearchGate. [Link]

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - MDPI. (2022, December 10). MDPI. [Link]

  • FDA-approved inhibitors of PI3K/Akt/mTOR pathway[6][20][27]. - ResearchGate. (n.d.). ResearchGate. [Link]

  • atcc® multidrug-resistant & antimicrobial testing reference strains - HiMedia Laboratories. (n.d.). HiMedia Laboratories. [Link]

  • Antibacterial Strains, E Coli ATCC 8739, ATCC 6538P, ATCC 4352 - Microbe Investigations. (n.d.). Microbe Investigations. [Link]

  • ChemInform Abstract: Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile with Hydroxylamine. - ResearchGate. (2025, August 7). ResearchGate. [Link]

  • ATCC bacterial strains selected for antimicrobial susceptibility tests. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - PMC. (2024, May 22). PMC. [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions - PMC. (2018, October 22). PMC. [Link]

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (n.d.). Bentham Science. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Publishing. (2019, January 1). RSC Publishing. [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (2022, March 23). Frontiers. [Link]

  • Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - MDPI. (2021, November 18). MDPI. [Link]

  • Synthesis and physical-chemical properties of 3-(4-(tert-butyl)phenyl)-5-(R-ylthio)-4H-1,2,4-triazol-4-amines. (n.d.). National University of Pharmacy. [Link]

  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed. (2022, September 15). PubMed. [Link]

Sources

Application

protocol for purification of 3-(tert-Butyl)-4-methylisoxazol-5-amine by chromatography

An Application Note for the Chromatographic Purification of 3-(tert-Butyl)-4-methylisoxazol-5-amine Introduction 3-(tert-Butyl)-4-methylisoxazol-5-amine is a substituted isoxazole, a class of five-membered heterocyclic c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Chromatographic Purification of 3-(tert-Butyl)-4-methylisoxazol-5-amine

Introduction

3-(tert-Butyl)-4-methylisoxazol-5-amine is a substituted isoxazole, a class of five-membered heterocyclic compounds that are significant scaffolds in medicinal chemistry and drug development.[1][2] Derivatives of isoxazole are known to exhibit a wide range of biological activities, and as such, serve as crucial intermediates in the synthesis of novel pharmaceuticals and agrochemicals.[3] The purity of these intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues.

The purification of isoxazole derivatives, particularly those containing basic amine functionalities, can present significant challenges.[4] The amine group in 3-(tert-Butyl)-4-methylisoxazol-5-amine imparts basicity, leading to strong interactions with the acidic silanol groups of standard silica gel, a common stationary phase in chromatography. This can result in poor separation, significant peak tailing, and even irreversible adsorption of the compound onto the column.[5]

This application note provides a detailed, field-proven protocol for the purification of 3-(tert-Butyl)-4-methylisoxazol-5-amine using flash column chromatography. It emphasizes a systematic approach, starting from analytical thin-layer chromatography (TLC) for method development to a robust preparative-scale purification. The causality behind key experimental choices, such as the selection of a modified mobile phase to mitigate the basicity of the analyte, is explained to provide a self-validating and adaptable protocol for researchers.

Principle of the Method: Mitigating Amine-Silica Interactions

The primary challenge in purifying basic compounds like 3-(tert-Butyl)-4-methylisoxazol-5-amine on silica gel is the acid-base interaction between the analyte's amine group and the stationary phase's acidic silanol (Si-OH) groups. This strong interaction hinders the compound's migration, causing severe tailing.

To achieve efficient purification, this protocol employs a competitive displacement strategy. A small quantity of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), is added to the mobile phase. This modifier competes with the analyte for the active acidic sites on the silica surface, effectively neutralizing them. This allows the analyte to elute more symmetrically and predictably, leading to sharper peaks and improved separation from impurities.[4][6] The selection of the primary elution solvents is based on balancing the polarity required to move the compound along the column while maintaining differential migration between the target molecule and any impurities.

The logical workflow for developing this purification method is outlined below.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Preparative Purification cluster_2 Phase 3: Analysis & Isolation TLC TLC Solvent Screening (Find optimal Rf and peak shape) Opt Select Optimal Mobile Phase (Target Rf ~0.2-0.35) TLC->Opt Evaluate Separation Pack Pack Flash Column Opt->Pack Load Load Crude Sample Pack->Load Elute Elute with Optimal Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions via TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evap Evaporate Solvent Pool->Evap Pure Isolate Pure Product Evap->Pure

Caption: Workflow for Chromatographic Purification.

Materials and Reagents

Material/ReagentGradeRecommended Supplier
Silica Gel for Flash Chromatography40-63 µm particle sizeStandard laboratory suppliers
Crude 3-(tert-Butyl)-4-methylisoxazol-5-amineSynthesis gradeN/A
Dichloromethane (DCM)HPLC GradeStandard laboratory suppliers
Methanol (MeOH)HPLC GradeStandard laboratory suppliers
Ethyl Acetate (EtOAc)HPLC GradeStandard laboratory suppliers
HexanesHPLC GradeStandard laboratory suppliers
Triethylamine (Et₃N)Reagent Grade, ≥99%Standard laboratory suppliers
TLC PlatesSilica gel 60 F₂₅₄Standard laboratory suppliers
Glass Chromatography ColumnAppropriate size for scaleStandard laboratory suppliers
SandWashed, 50-70 meshStandard laboratory suppliers

Experimental Protocol

Part 1: Analytical TLC for Mobile Phase Optimization

The goal of this step is to identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.35 for the target compound, as this typically translates to good separation on a flash column.[7]

  • Prepare TLC Chambers: Line TLC developing chambers with filter paper and add a small amount of the test solvent systems. Allow the chambers to saturate for at least 15 minutes.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of several TLC plates.

  • Development: Develop one plate in each of the test solvent systems listed in the table below.

  • Visualization: After development, dry the plates and visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use a staining agent such as potassium permanganate or iodine.

  • Analysis: Calculate the Rf value for the spot corresponding to the product. Observe the separation from other spots (impurities). The ideal system will show a well-defined spot for the product, clearly separated from byproducts.

Table 1: Recommended Solvent Systems for TLC Screening

SystemNon-Polar SolventPolar SolventModifier (0.5-1% v/v)Typical Starting Ratio
AHexanesEthyl AcetateTriethylamine70:30
BDichloromethaneMethanolTriethylamine98:2
CDichloromethaneMethanol7N NH₃ in MeOH95:5

Rationale: System A is a standard choice for moderately polar compounds.[8] System B is for more polar compounds. System C provides a stronger basic modifier which can be more effective for stubborn amines that streak even with triethylamine.[5][8] Adjust the solvent ratio to achieve the target Rf. If the Rf is too low, increase the proportion of the polar solvent.

Part 2: Preparative Flash Column Chromatography

This protocol assumes a purification scale of approximately 1-2 grams of crude material. The column size and solvent volumes should be adjusted for different scales. A silica-to-compound ratio of 30-50:1 by weight is recommended for good separation.[9]

  • Column Preparation:

    • Secure a glass column of appropriate size (e.g., 4 cm diameter for a 1-2 g sample) vertically.

    • Place a small plug of cotton or glass wool at the bottom and add a 1-2 cm layer of sand.[7]

    • Prepare a slurry of silica gel (e.g., 50 g) in the chosen non-polar solvent (e.g., hexanes).[9]

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. The final packed silica bed should be uniform and level.

    • Add another 1-2 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.[9]

    • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (e.g., Hexanes/EtOAc/Et₃N 80:20:1) through the packed silica.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude material (~1-2 g) in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude material) to this solution.

    • Carefully evaporate the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.

    • Carefully add the dry-loaded sample as a uniform layer on top of the sand in the packed column.

    • Rationale: Dry loading prevents the sample from dissolving in a solvent that may be too polar, which would result in a broad initial band and poor separation.[9]

  • Elution and Fraction Collection:

    • Carefully add the optimized mobile phase to the column, ensuring the packed bed is not disturbed.

    • Apply gentle, consistent air pressure to achieve a steady flow rate (a solvent head drop of about 5-7 cm per minute is a good target).[7]

    • Begin collecting fractions in test tubes or flasks immediately. The size of the fractions should be approximately 80-100% of the volume of the silica gel used.[7]

    • If a gradient elution is needed (i.e., to elute slower-moving impurities), systematically increase the polarity of the mobile phase (e.g., from 20% EtOAc to 30% EtOAc).

    • Monitor the elution process by spotting fractions onto a TLC plate.

  • Fraction Analysis and Product Isolation:

    • Develop the TLC plate of the collected fractions using the same mobile phase.

    • Identify the fractions containing the pure product (single spot at the correct Rf).

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3-(tert-Butyl)-4-methylisoxazol-5-amine.

    • Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, and melting point determination.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Product Streaking on TLC/Column Insufficient basic modifier; compound is highly basic.Increase the concentration of triethylamine to 1-2%. Switch to a stronger base like methanolic ammonia.[5][8] Consider using amine-functionalized silica.[6]
Poor Separation Incorrect mobile phase polarity; column overloaded.Re-optimize the mobile phase with TLC to maximize the difference in Rf (ΔRf) between the product and impurities.[7] Ensure the silica-to-compound ratio is at least 30:1.[9]
Compound Won't Elute Mobile phase is not polar enough.Increase the percentage of the polar solvent (e.g., methanol) in the mobile phase. A gradient elution may be necessary.
Product Elutes with Solvent Front Mobile phase is too polar.Decrease the percentage of the polar solvent. Start with a less polar solvent system (e.g., more hexanes).
Cracked Silica Bed Column packed improperly; solvent change was too drastic.Repack the column carefully. If using a gradient, ensure the change in solvent polarity is gradual.

Conclusion

This application note provides a comprehensive and robust protocol for the purification of 3-(tert-Butyl)-4-methylisoxazol-5-amine by flash column chromatography. By understanding the chemical properties of the target molecule and employing a systematic approach that includes the use of a basic modifier in the mobile phase, researchers can overcome the common challenges associated with purifying basic amines on silica gel. The detailed steps for method development, column preparation, and execution ensure a high probability of success, leading to a final product of high purity suitable for subsequent stages of research and development.

References

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]

  • Reich, H. J., & Rigby, J. H. (1996). Handbook of Reagents for Organic Synthesis: Acidic and Basic Reagents. John Wiley & Sons.
  • OpenOChem Learn. Flash Chromatography. Available from: [Link]

  • Chem.libretexts.org. How to set-up a flash chromatography silica column and actually succeed at separation. Available from: [Link]

  • Coquerel, Y. (2008). Some Useful and Practical Tips for Flash Chromatography. EPFL. Available from: [Link]

  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. Available from: [Link]

  • Bhirud, J. D., & Narkhede, H. P. An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals. Available from: [Link]

  • Shaik, B., & Mohammed, A. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. SAR Publication. Available from: [Link]

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

  • Preprints.org. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available from: [Link]

  • ResearchGate. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available from: [Link]

  • Google Patents. Process for the purification of 3-amino-5-methylisoxazole. US3536729A.
  • PubChem. 3-Isoxazolamine, 5-(1,1-dimethylethyl)-. CID 276063. Available from: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Available from: [Link]

  • Reddit. r/Chempros - Purification of THP protected compound. Available from: [Link]

  • European Patent Office. Preparation of 3-amino-5-t-butyl-isoxazole. EP 0004149 A1. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Controlling Regioselectivity in Isoxazole Synthesis

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regiosele...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the synthesis of substituted isoxazoles. Isoxazoles are a cornerstone of many pharmaceutical compounds, and achieving the correct isomeric form is critical for biological activity. This resource provides in-depth, experience-based answers to common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of isoxazole synthesis?

A: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In the most common method for isoxazole synthesis—the [3+2] cycloaddition (or Huisgen 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne—two different regioisomers can be formed depending on how the two components align.[1][2][3] For an unsymmetrical alkyne (R1-C≡C-R2) and a nitrile oxide (R3-C≡N⁺-O⁻), the reaction can yield either a 3,4-disubstituted or a 3,5-disubstituted isoxazole (if R2 is H). Controlling which isomer is the major product is a critical challenge in synthetic design.[4]

Q2: What is the primary mechanism governing this cycloaddition?

A: The reaction is a concerted, pericyclic process known as a 1,3-dipolar cycloaddition.[1][2] The regiochemical outcome is largely governed by Frontier Molecular Orbital (FMO) theory.[5] This theory posits that the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[1] The relative energies of these orbitals, and the magnitude of the orbital coefficients at the reacting atoms (the carbon and oxygen of the nitrile oxide, and the two carbons of the alkyne), determine which orientation of approach is electronically favored, thus dictating the major regioisomer.[5][6]

Q3: What are the main factors that I can change to influence regioselectivity?

A: You have several levers to pull:

  • Electronic Properties of Substituents: The nature of the R groups on both the alkyne and the nitrile oxide precursor is the most powerful factor. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the HOMO-LUMO energy gaps and orbital coefficients.[1][7][8]

  • Steric Hindrance: Bulky substituents on either reactant can physically block one orientation of approach, favoring the less hindered regioisomer.[9]

  • Catalysis: The use of metal catalysts, particularly copper(I) and ruthenium(II), can dramatically alter and control the regiochemical outcome, often overriding the inherent electronic preferences of the reactants.[10][11][12][13]

  • Solvent and Temperature: While often having a smaller effect, the polarity of the solvent can influence the transition state energies, and temperature can affect the selectivity of kinetically controlled reactions.[4]

Troubleshooting Guide: Common Experimental Issues

Problem 1: My reaction yields a mixture of 3,4- and 3,5-disubstituted regioisomers. How can I favor one over the other?

This is the most common challenge. The solution depends on the specific isomer you are targeting.

Favoring the 3,5-Disubstituted Isoxazole:

This isomer often forms when using terminal alkynes.

  • Strategy 1: Employ Copper(I) Catalysis. This is the most reliable method for synthesizing 3,5-disubstituted isoxazoles from terminal alkynes.[10][12][14] The copper catalyst coordinates to the alkyne, reversing its electronic polarity and leading to a highly regioselective cycloaddition.[12] This method is robust, often performed as a one-pot reaction, and tolerates a wide variety of functional groups.[10][14]

  • Strategy 2: Use an Electron-Rich Nitrile Oxide and an Electron-Poor Alkyne. In a non-catalyzed (thermal) reaction, this combination favors the HOMO(nitrile oxide)-LUMO(alkyne) interaction that leads to the 3,5-isomer. For example, using an aryl nitrile oxide with an alkyne bearing an electron-withdrawing group (like an ester or ketone) typically favors this outcome.

Favoring the 3,4-Disubstituted Isoxazole:

This isomer is often more challenging to access but can be targeted effectively.

  • Strategy 1: Employ Ruthenium(II) Catalysis. Ruthenium catalysts, such as [Cp*RuCl]-based systems, are known to selectively produce 3,4-disubstituted isoxazoles.[11][13] This provides a complementary regioselectivity to the well-known copper-catalyzed methods.[11]

  • Strategy 2: Use an Electron-Poor Nitrile Oxide and an Electron-Rich Alkyne. This combination favors the HOMO(alkyne)-LUMO(nitrile oxide) interaction. An alkyne with an electron-donating group (like an ether or alkyl group) reacting with a nitrile oxide bearing an electron-withdrawing group will steer the reaction toward the 3,4-isomer.

  • Strategy 3: Use an Enamine-Based Approach. A metal-free alternative involves the [3+2] cycloaddition of a nitrile oxide with an enamine (generated in situ from an aldehyde). Subsequent oxidation provides the 3,4-disubstituted isoxazole with high regioselectivity.[4][15][16]

Decision Workflow for Regioselective Isoxazole Synthesis

Here is a logical workflow to guide your experimental design based on your target regioisomer.

G start Desired Regioisomer? isomer_35 3,5-Disubstituted start->isomer_35 isomer_34 3,4-Disubstituted start->isomer_34 alkyne_type_35 Is the alkyne terminal? isomer_35->alkyne_type_35 method_choice_34 Choose Method isomer_34->method_choice_34 cu_cat Use Copper(I) Catalysis (e.g., CuI, CuSO4/Ascorbate) alkyne_type_35->cu_cat Yes thermal_35 Use Thermal Conditions with: - Electron-Rich Nitrile Oxide - Electron-Poor Alkyne alkyne_type_35->thermal_35 No (Internal) end1 High Yield of 3,5-Isomer cu_cat->end1 thermal_35->end1 ru_cat Use Ruthenium(II) Catalysis (e.g., [Cp*RuCl]) method_choice_34->ru_cat Catalytic thermal_34 Use Thermal Conditions with: - Electron-Poor Nitrile Oxide - Electron-Rich Alkyne method_choice_34->thermal_34 Thermal enamine Use Enamine Strategy (Aldehyde + Nitrile Oxide) method_choice_34->enamine Metal-Free end2 High Yield of 3,4-Isomer ru_cat->end2 thermal_34->end2 enamine->end2

Caption: Decision workflow for selecting a synthetic strategy.

Problem 2: The reaction is sluggish, and the primary side-product is a furoxan. What's happening?

A: This indicates that your in situ generated nitrile oxide is dimerizing faster than it is reacting with your alkyne. Nitrile oxides are highly reactive and unstable, readily undergoing self-condensation to form furoxans (1,2,5-oxadiazole-2-oxides).[12]

  • Troubleshooting Steps:

    • Ensure High Alkyne Concentration: The alkyne (dipolarophile) must be present in a sufficient concentration to "trap" the nitrile oxide as it forms.

    • Slow Addition: Generate the nitrile oxide slowly in the presence of the alkyne. For example, if you are generating the nitrile oxide from a hydroximoyl chloride using a base, add the base solution dropwise to the mixture of the hydroximoyl chloride and the alkyne.

    • Check Reactivity: Your alkyne may be too unreactive (electronically or sterically). Consider switching to a more activated alkyne or employing a catalytic method (Cu or Ru) to increase the reaction rate.

Problem 3: How can I confidently distinguish between the 3,4- and 3,5-regioisomers?

A: Structural characterization is crucial. While 1D ¹H NMR can offer clues, definitive assignment requires more advanced techniques.

  • NMR Spectroscopy:

    • ¹H NMR: The chemical shift of the C4-proton in 3,5-disubstituted isoxazoles is a key indicator. Its chemical environment is different from the C5-proton in a 3,4-disubstituted isomer, often resulting in distinct chemical shifts that can be used for identification if both isomers are available for comparison.[17][18]

    • 2D NMR (HMBC/NOESY): These are the gold standards.

      • HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range (2-3 bond) correlations between protons and carbons. For a 3,5-isomer, you should see a correlation from the C4-proton to both the C3 and C5 carbons.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations. You can observe a NOE between the C4-proton and the protons of the substituent at C5, or between the C5-proton and the substituent at C4, confirming the connectivity.

  • X-ray Crystallography: If you can grow a suitable crystal, single-crystal X-ray diffraction provides unambiguous structural proof.[19]

Summary of Factors Influencing Regioselectivity

FactorConditionFavored IsomerRationale
Catalyst Copper(I) (with terminal alkyne)3,5-disubstituted Reverses alkyne polarity, promoting a specific reaction pathway.[10][12][14]
Ruthenium(II)3,4-disubstituted Engages alkynes via a different mechanism, leading to complementary regioselectivity.[11][13]
Electronics (Thermal) Alkyne: Electron-Withdrawing Nitrile Oxide: Electron-Donating3,5-disubstituted Driven by the HOMO(nitrile oxide)-LUMO(alkyne) interaction.[1]
Alkyne: Electron-Donating Nitrile Oxide: Electron-Withdrawing3,4-disubstituted Driven by the HOMO(alkyne)-LUMO(nitrile oxide) interaction.[1][7]
Sterics Bulky group on alkyne (R¹) or nitrile oxide (R³)VariesThe bulkier groups will prefer to be further apart in the product, often favoring the 3,5-isomer.[9]

Key Experimental Protocols

Protocol 1: Copper(I)-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted from the highly reliable Fokin and Hansen method.[14]

  • Setup: To a round-bottom flask, add the aldehyde (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and the terminal alkyne (1.0 eq) in a 1:1 mixture of t-butanol and water.

  • Copper Source: Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Base: Add triethylamine (Et₃N) (1.2 eq) dropwise to the stirring mixture. The reaction first forms the aldoxime, which is then converted to the nitrile oxide in situ.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ruthenium(II)-Catalyzed Synthesis of 3,4-Disubstituted Isoxazoles

This protocol is based on general procedures for Ru-catalyzed cycloadditions.[11][13]

  • Setup: In a glovebox or under an inert atmosphere (N₂ or Ar), add the alkyne (1.0 eq) and a ruthenium catalyst such as [CpRuCl(cod)] or [Cp*RuCl(PPh₃)₂] (5 mol%) to a flask containing an anhydrous solvent like 1,4-dioxane or toluene.

  • Reagent Addition: Add the hydroximoyl chloride (1.2 eq), which is the precursor to the nitrile oxide.

  • Base: Slowly add a non-coordinating base, such as diisopropylethylamine (DIPEA) (1.5 eq), to the mixture. This will generate the nitrile oxide in situ.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS and is typically complete in 6-24 hours.

  • Workup: Filter the reaction mixture through a short plug of silica or celite to remove the catalyst. Rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography.

General Reaction Mechanism and Regiochemical Pathways

The following diagram illustrates the two possible cycloaddition pathways leading to the different regioisomers.

Caption: Competing pathways in 1,3-dipolar cycloaddition.

References

  • Various Synthetic Pathways for the Synthesis of 3,4-Disubstituted Isoxazole by One Pot Multicomponent Reaction. Nveedgate Publishers. Available at: [Link]

  • Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • New Synthetic Method for 3,5-Disubstituted Isoxazole. CNKI. Available at: [Link]

  • Synthesis of 3,4-disubsituted isoxazoles via enamine [3+2] cycloaddition. Synlett. Available at: [Link]

  • One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles. PubMed. Available at: [Link]

  • Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides; Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles. National Center for Biotechnology Information. Available at: [Link]

  • Greener Synthesis of 3,4-Disubstituted Isoxazole-5(4H)-ones in a Deep Eutectic Solvent. MDPI. Available at: [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Publications. Available at: [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE. Available at: [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Royal Society of Chemistry. Available at: [Link]

  • Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Chemistry Portal. Available at: [Link]

  • One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. Organic Chemistry Portal. Available at: [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. National Center for Biotechnology Information. Available at: [Link]

  • The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Refubium - Freie Universität Berlin. Available at: [Link]

  • One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles. ResearchGate. Available at: [Link]

  • Highly regioselective synthesis of 1,2-azaborine-substituted isoxazoles. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams. Taylor & Francis Online. Available at: [Link]

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. Available at: [Link]

  • Non-Decarboxylative Ruthenium-Catalyzed Rearrangement of 4-Alkylidene-isoxazol-5-ones to Pyrazole. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. MDPI. Available at: [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. Available at: [Link]

  • Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. PubMed. Available at: [Link]

  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. FLORE - University of Florence. Available at: [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Royal Society of Chemistry. Available at: [Link]

  • Synthesis, regioisomerism and characterization of unsymmetrical alkenyl-terminated isoxazole liquid crystals. Taylor & Francis Online. Available at: [Link]

  • New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. National Center for Biotechnology Information. Available at: [Link]

  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. National Center for Biotechnology Information. Available at: [Link]

  • The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. MDPI. Available at: [Link]

  • Ruthenium(II)‐ and Copper(II)‐Mediated Synthesis of Trisubstituted Pyrroles from Isoxazoles and Acrylate Esters. ResearchGate. Available at: [Link]

  • Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a. ResearchGate. Available at: [Link]

  • Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. Available at: [Link]

  • Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. R Discovery. Available at: [Link]

  • Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. ResearchGate. Available at: [Link]

  • SEMIEMPIRICAL STUDY OF THE OXAZOLE-ISOXAZOLEREACTIVITY. Repository of UKIM. Available at: [Link]

  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. Available at: [Link]

  • Frontier molecular orbital theory. Taylor & Francis Online. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Substituted Isoxazolamines

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the purification of substituted isoxazolamines. This guide, designed by Senior Application Scientists, p...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of substituted isoxazolamines. This guide, designed by Senior Application Scientists, provides in-depth technical assistance to navigate the common and complex challenges encountered during the purification of this important class of nitrogen-containing heterocycles. We understand that achieving high purity is critical for accurate biological evaluation and successful drug development. This resource is structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory.

Understanding the Challenge: The Physicochemical Nature of Substituted Isoxazolamines

Substituted isoxazolamines present a unique set of purification challenges stemming from their inherent structural and electronic properties. The presence of the basic amine functionality and the polar isoxazole ring often leads to:

  • Co-elution with polar impurities: Starting materials, reagents, and polar byproducts can have similar chromatographic behavior to the target compound.

  • Formation of regioisomers and diastereomers: The synthesis of substituted isoxazoles can often lead to mixtures of isomers with very similar physical properties, making separation difficult.[1][2]

  • On-column degradation: The acidic nature of standard silica gel can lead to degradation of sensitive isoxazolamine derivatives.

  • Poor solubility or "oiling out" during crystallization: The polarity and hydrogen bonding capabilities of the amine group can complicate crystallization attempts.

  • Tailing during chromatography: The basic amine can interact strongly with acidic silanol groups on the surface of silica gel, leading to broad, tailing peaks and poor separation.

This guide will address these challenges through a series of troubleshooting scenarios and frequently asked questions, providing practical solutions and detailed protocols.

Troubleshooting Guide: A Problem-Solution Approach

This section is designed to address specific issues you may encounter during the purification of your substituted isoxazolamine.

I. Column Chromatography Issues

Column chromatography is the most common purification technique, but it is not without its pitfalls, especially for basic compounds.

Problem 1: Poor separation of my isoxazolamine from impurities (co-elution).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Explanation
Inappropriate Solvent System Re-evaluate your eluent system using TLC. A good starting point is a solvent system that gives your target compound an Rf of ~0.3.[3] For polar isoxazolamines, you may need to use a more polar solvent system than initially anticipated. Consider ternary solvent systems (e.g., hexane/ethyl acetate/methanol) to fine-tune the polarity.
Strong Interaction with Silica Add a basic modifier to your eluent. For basic compounds like isoxazolamines, adding a small amount of a volatile base like triethylamine (0.1-1%) or pyridine to the mobile phase can significantly improve peak shape and separation by competing with your compound for binding to acidic silanol groups on the silica.[4]
Column Overloading Reduce the amount of crude material loaded onto the column. A good rule of thumb is to load no more than 1-5% of the silica gel mass. Overloading leads to broad bands and overlapping peaks.
Improper Column Packing Ensure your column is packed uniformly. Dry packing followed by wet packing under pressure can help create a homogenous stationary phase, preventing channeling and band broadening.[4][5]
Regioisomers or Diastereomers Consider alternative chromatography modes. If you suspect the impurity is an isomer, normal-phase chromatography may not be sufficient. See the dedicated section on isomer separation below.

Problem 2: My isoxazolamine is streaking or tailing on the column.

Explanation: This is a classic sign of strong interaction between your basic amine and the acidic silica gel.

Solutions:

  • Add a Base: As mentioned above, adding triethylamine or pyridine to the eluent is the most common and effective solution.

  • Use a Different Stationary Phase:

    • Deactivated Silica: You can deactivate silica gel by treating it with a solution of triethylamine in your eluent before packing the column.

    • Alumina: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.

    • Reversed-Phase Silica (C18): For highly polar isoxazolamines, reversed-phase chromatography using a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be very effective.[6]

Problem 3: My isoxazolamine seems to be decomposing on the column.

Explanation: The acidic nature of silica gel can catalyze the degradation of certain sensitive organic compounds.

Solutions:

  • Deactivate the Silica: Neutralize the silica with a basic modifier as described above.

  • Use a Non-Acidic Stationary Phase: Alumina or Florisil can be gentler alternatives.

  • Work Quickly: Minimize the time your compound spends on the column by using flash chromatography with positive pressure.[5]

Workflow for Troubleshooting Flash Chromatography:

Caption: A flowchart for troubleshooting poor separation in flash chromatography.

II. Crystallization Challenges

Crystallization is a powerful purification technique for solids, but inducing your isoxazolamine to form well-defined crystals can be tricky.

Problem 1: My isoxazolamine "oils out" instead of crystallizing.

Explanation: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.[7]

Solutions:

  • Use More Solvent: The solution may be too concentrated. Add a small amount of the hot solvent to redissolve the oil, and then allow it to cool more slowly.[8]

  • Slow Down the Cooling: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[9]

  • Change the Solvent System: Try a solvent with a lower boiling point or a different polarity. A mixed solvent system can also be effective.[7]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small scratches can provide nucleation sites for crystal growth.[9]

  • Add a Seed Crystal: If you have a small amount of the pure compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[9]

Problem 2: No crystals form, even after cooling.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Explanation
Solution is Not Supersaturated The solution is too dilute. Gently evaporate some of the solvent to increase the concentration and then try cooling again.[7]
High Solubility in the Chosen Solvent The solvent is too good. You may need to choose a solvent in which your compound is less soluble at cold temperatures. Alternatively, for a highly soluble compound, consider using an anti-solvent precipitation method.
Inhibition of Nucleation There are no sites for crystals to start growing. Try scratching the flask or adding a seed crystal.[8][9]

Problem 3: The resulting crystals are very fine needles or powder, making them difficult to filter and wash.

Explanation: Very rapid crystallization tends to produce small crystals.

Solutions:

  • Slower Cooling: As with "oiling out," slower cooling will encourage the growth of larger, more well-defined crystals.

  • Use a Different Solvent: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures.

  • Sonocrystallization: The application of ultrasound during crystallization can sometimes lead to the formation of more uniform and larger crystals.

Frequently Asked Questions (FAQs)

Q1: How can I separate regioisomers of my substituted isoxazolamine?

A1: Separating regioisomers is a common and often difficult challenge. Here are some strategies:

  • Optimize Column Chromatography:

    • Shallow Gradient: Use a very shallow solvent gradient during column chromatography to maximize the separation between closely eluting isomers.

    • Different Stationary Phases: If silica gel fails, try alumina (neutral, acidic, or basic) or even reversed-phase C18.[1]

    • Ternary Solvent Systems: Experiment with three-component solvent systems on TLC to find a combination that provides better separation.

  • Preparative HPLC or SFC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be necessary. SFC is particularly advantageous for chiral separations.[10]

  • Crystallization: Sometimes, one regioisomer will crystallize more readily than the other. Fractional crystallization can be a powerful tool if you can find the right solvent system.

  • Derivatization: If all else fails, you can try to derivatize the amine functionality with a bulky protecting group. The resulting derivatives may have different physical properties that allow for easier separation by chromatography. The protecting group can then be removed in a subsequent step.

Q2: My isoxazolamine is very polar and water-soluble. How can I extract it from an aqueous workup?

A2: This is a common issue with amines. Here's what you can do:

  • Use a More Polar Extraction Solvent: Standard solvents like ethyl acetate or dichloromethane may not be effective. Try using a more polar, water-immiscible solvent like n-butanol.

  • "Salting Out": Saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃). This will decrease the polarity of the aqueous phase and reduce the solubility of your organic compound, making it easier to extract into an organic solvent.

  • Continuous Liquid-Liquid Extraction: For very water-soluble compounds, a continuous liquid-liquid extraction apparatus can be used to efficiently extract the compound over a longer period.

  • Solid-Phase Extraction (SPE): Use a reversed-phase SPE cartridge. Load the aqueous solution onto the cartridge, wash away the salts with water, and then elute your compound with an organic solvent like methanol or acetonitrile.

Q3: How can I use the basicity of my isoxazolamine to my advantage during purification?

A3: The basicity of the amine group is a key handle for purification.

  • Acid-Base Extraction: This is a powerful technique to separate your basic isoxazolamine from neutral or acidic impurities.

    • Dissolve your crude mixture in an organic solvent (e.g., diethyl ether or dichloromethane).

    • Extract the organic layer with an aqueous acid (e.g., 1M HCl). Your basic isoxazolamine will be protonated and move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer.[11][12][13][14][15]

    • Separate the layers.

    • Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate your isoxazolamine, causing it to precipitate or become extractable back into an organic solvent.

    • Extract the now-neutral isoxazolamine back into an organic solvent, wash with brine, dry, and evaporate to obtain the purified product.

  • Ion-Exchange Chromatography: You can use a cation-exchange resin. At a pH below the pKa of your isoxazolamine, it will be protonated and bind to the negatively charged resin. You can then elute it by increasing the pH or the salt concentration of the mobile phase.[16][17]

Workflow for Acid-Base Extraction:

Caption: A flowchart illustrating the acid-base extraction workflow for purifying a basic isoxazolamine.

Q4: I have a chiral isoxazolamine. How can I separate the enantiomers?

A4: Separating enantiomers requires a chiral environment.

  • Chiral Chromatography:

    • Chiral HPLC: This is the most common method. You will need a chiral stationary phase (CSP). There are many different types of CSPs available, and you may need to screen several to find one that works for your compound.

    • Chiral SFC: Supercritical Fluid Chromatography is often faster and uses less organic solvent than HPLC, making it an attractive option for chiral separations.[10][18]

  • Diastereomeric Salt Formation and Crystallization:

    • React your racemic isoxazolamine with a chiral acid (e.g., tartaric acid or camphorsulfonic acid) to form a mixture of diastereomeric salts.

    • These diastereomeric salts will have different physical properties, including solubility.

    • Use fractional crystallization to separate the two diastereomeric salts.

    • Once separated, treat each diastereomeric salt with a base to liberate the pure enantiomer of your isoxazolamine.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Substituted Isoxazolamine with a Basic Modifier
  • TLC Analysis: Develop a TLC solvent system that gives your target compound an Rf of approximately 0.3. A good starting point is a mixture of hexanes and ethyl acetate.

  • Prepare the Eluent: Prepare a sufficient volume of the optimized solvent system. Add 0.5% (v/v) triethylamine to the eluent mixture.

  • Pack the Column:

    • Securely clamp a glass column of appropriate size in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Dry-pack the column with silica gel to the desired height (typically 6-8 inches).[4]

    • Gently tap the column to ensure even packing.

    • Add another thin layer of sand on top of the silica.

    • Carefully add the prepared eluent to the column and use positive pressure (air or nitrogen) to wet the silica and equilibrate the column. Do not let the column run dry.

  • Load the Sample:

    • Dissolve your crude isoxazolamine in a minimal amount of a strong solvent (e.g., dichloromethane) or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[5]

  • Elute and Collect Fractions:

    • Carefully add the eluent to the top of the column.

    • Apply gentle positive pressure to begin the elution.

    • Collect fractions in test tubes.

    • Monitor the elution by TLC to identify the fractions containing your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of a Substituted Isoxazolamine
  • Solvent Selection: In a small test tube, add a small amount of your crude isoxazolamine. Add a few drops of a potential solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[9] Test several solvents to find the best one. Common choices include ethanol, isopropanol, acetonitrile, and ethyl acetate.

  • Dissolution: Place the crude isoxazolamine in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate or in a water bath) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[19]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time.[20]

  • Induce Crystallization (if necessary): If no crystals have formed after the solution has reached room temperature, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Further Cooling: Once crystals have started to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove the last traces of solvent.

References

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, May 2). 1.5: Flash Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 23). 5 Steps to successful flash chromatography. Retrieved from [Link]

  • Zakarian Group, UCSB. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 4. Crystallization. Retrieved from [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Retrieved from [Link]

  • University of Missouri–St. Louis, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Vignan's Foundation for Science, Technology & Research. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Agilent. (2025, November 11). Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips. Retrieved from [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Universität Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]

  • Reddit. (2024, November 8). How to separate these regioisomers?. r/OrganicChemistry. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]

  • Conduct Science. (2019, June 26). Ion-exchange Chromatography Protocol. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]

  • Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]

  • Waters. (n.d.). EFFICIENT USE OF PH GRADIENTS IN THE ION EXCHANGE ANALYSIS OF PROTEINS. Retrieved from [Link]

  • Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A, 1509, 136-144. [Link]

  • The Journal of Organic Chemistry. (2023, August 24). Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates: Synthesis of β. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Retrieved from [Link]

  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Agilent. (2001, March 15). SUPERCRITICAL FLUID CHROMATOGRAPHY. Retrieved from [Link]

  • Chromatography Today. (2017, November 30). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Retrieved from [Link]

  • Buchi.com. (n.d.). Supercritical Fluid Chromatography. Retrieved from [Link]

  • University of Southampton. (2012, August 16). Supercritical Fluid Chromatography (SFC). Retrieved from [Link]

  • MatheO. (2017, September 12). Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS). Retrieved from [Link]

  • ResearchGate. (2010, September 1). Amines by Supercritical Fluid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). pK a values of common substituted piperazines. Retrieved from [Link]

  • El-Behery, M., & El-Enany, N. (2014). Resolution and isolation of enantiomers of (±)-isoxsuprine using thin silica gel layers impregnated with L-glutamic acid, comparison of separation of its diastereomers prepared with chiral derivatizing reagents having L-amino acids as chiral auxiliaries. Journal of chromatographic science, 52(6), 524–532. [Link]

  • UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Workup &amp; Purification of 3-(tert-Butyl)-4-methylisoxazol-5-amine

Welcome to the technical support guide for the synthesis of 3-(tert-Butyl)-4-methylisoxazol-5-amine. This document provides researchers, chemists, and drug development professionals with detailed, field-tested protocols...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(tert-Butyl)-4-methylisoxazol-5-amine. This document provides researchers, chemists, and drug development professionals with detailed, field-tested protocols and troubleshooting advice for the critical workup and purification stages of this synthesis. Our goal is to equip you with the knowledge to maximize yield, ensure high purity, and confidently address common experimental challenges.

The isoxazole core is a valuable scaffold in medicinal chemistry, and the 5-amino-isoxazole moiety, in particular, serves as a crucial building block.[1][2] The successful isolation of this compound hinges on a well-executed workup procedure that accounts for its chemical properties and potential side products.

Standard Workup & Isolation Protocol

A typical synthesis of 3-(tert-Butyl)-4-methylisoxazol-5-amine involves the cyclization of a β-ketonitrile precursor with hydroxylamine. The following protocol outlines a standard aqueous workup procedure following the completion of the reaction.

Step-by-Step Protocol
  • Reaction Quenching:

    • Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction vessel to room temperature, and then place it in an ice-water bath (0-5 °C).

    • Slowly add deionized water to quench the reaction. Causality: This step neutralizes any remaining reactive species and prepares the mixture for extraction.

  • Solvent Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), three times (3x). Expertise: Ethyl acetate is often preferred due to its lower toxicity and favorable solubility profile for many isoxazole derivatives.

    • Combine the organic layers.

  • Aqueous Washes:

    • Wash the combined organic layers sequentially with:

      • Deionized water (1x) to remove water-soluble impurities.

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1x) if the reaction was run under acidic conditions. Causality: This neutralizes any residual acid catalyst, preventing potential acid-catalyzed hydrolysis of the isoxazole ring during concentration.[3]

      • Saturated aqueous sodium chloride (brine) solution (1x). Causality: The brine wash helps to remove residual water from the organic layer and aids in breaking any emulsions that may have formed.[4]

  • Drying and Concentration:

    • Dry the washed organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Workup Procedure Flowchart

Workup_Flowchart cluster_main Standard Workup Protocol A Reaction Mixture (Post-Reaction) B Quench with H₂O (Ice Bath) A->B C Liquid-Liquid Extraction (e.g., EtOAc) B->C D Combine Organic Layers C->D E Wash with H₂O D->E F Wash with sat. NaHCO₃ (if acidic) E->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Filter H->I J Concentrate in vacuo I->J K Crude Product J->K

Caption: A standard workflow for the aqueous workup of 3-(tert-Butyl)-4-methylisoxazol-5-amine.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the workup and purification of 3-(tert-Butyl)-4-methylisoxazol-5-amine in a question-and-answer format.

Q1: My final yield is very low. Where could I be losing my product during the workup?

A1: Low yields can often be traced back to several workup steps:

  • Incomplete Extraction: The product may have some water solubility. Ensure you are performing at least three extractions with a sufficient volume of organic solvent to maximize recovery from the aqueous phase.

  • Product Degradation: Isoxazole rings can be sensitive to harsh conditions. The N-O bond is susceptible to cleavage under strongly basic or reductive conditions.[5][6] While generally stable to mild acids, prolonged exposure to concentrated acids can also cause ring-opening.[3][7] Ensure pH adjustments are done carefully and that the temperature is controlled during quenching and washing.

  • Emulsion Formation: Significant product can be trapped in a stable emulsion between the aqueous and organic layers. See Q3 for tips on how to manage emulsions.

Q2: After removing the solvent, my product is a persistent oil or wax, not a solid. How can I induce crystallization?

A2: The failure of a product to solidify is typically due to impurities or residual solvent.

  • Residual Solvent: Ensure your product is dried under high vacuum for a sufficient period to remove all traces of the extraction solvent. Co-evaporation with a solvent like toluene can sometimes help remove stubborn residual solvents.

  • Purity Issues: Impurities can act as "crystallization inhibitors." If the product is an oil, try the following techniques:

    • Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes, pentane). Stir or sonicate the mixture. The desired compound should precipitate as a solid, while impurities may remain dissolved.

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the oil to induce crystallization.

    • Recrystallization: If trituration fails, a full recrystallization is the best path to achieving a pure, crystalline solid. See the protocol below.

Q3: I'm struggling with a thick emulsion during my liquid-liquid extraction. How can I break it?

A3: Emulsions are a common frustration. Here are several effective strategies to resolve them:

  • Add Brine: The most common first step is to add a significant volume of saturated sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous phase, which often forces the layers to separate.[4]

  • Gentle Agitation: Avoid vigorous shaking of the separatory funnel. Instead, use gentle, repeated inversions to mix the layers.

  • Filtration: Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This can break up the microscopic droplets causing the emulsion.

  • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (15-60 minutes) will allow the layers to separate on their own.

Q4: My NMR/LC-MS analysis shows significant impurities. What are the likely culprits and how can I remove them?

A4: The nature of the impurity dictates the purification strategy. Common impurities include unreacted starting materials or side products like regioisomers.

  • Unreacted Starting Materials: If starting materials are present, an additional acid/base wash can be effective. For example, an unreacted β-ketonitrile might be removed with a dilute base wash, while an unreacted amine could be removed with a dilute acid wash (e.g., 1M HCl).

  • Regioisomers: The formation of regioisomers is a known challenge in some isoxazole syntheses.[5] If a regioisomer (e.g., 5-(tert-Butyl)-4-methylisoxazol-3-amine) has formed, its polarity will likely be very similar to the desired product. In this case, purification will require flash column chromatography .

  • Column Chromatography Protocol:

    • Adsorbent: Use silica gel as the stationary phase.

    • Eluent System: A common mobile phase for compounds of this type is a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 50% or higher). The optimal system should be determined by TLC analysis first.

    • Loading: Adsorb the crude product onto a small amount of silica gel and load it dry onto the column for the best separation.

Q5: What is a reliable recrystallization procedure for this compound?

A5: Recrystallization is a powerful technique for final purification. The key is finding a suitable solvent or solvent system.

Solvent System ComponentPolaritySuitability
Ethanol/Water PolarOften a good choice. The compound is dissolved in a minimum of hot ethanol, and water is added dropwise until the solution becomes cloudy (the cloud point). The solution is then allowed to cool slowly. A patent for a similar compound, 3-tert-butylamino-5-methylisoxazole, describes crystallization from 50% ethanol/water.[8]
Xylene Non-polarCan be effective for less polar compounds. An Organic Syntheses procedure for a related isoxazole derivative uses xylene for recrystallization.[9]
Ethyl Acetate/Hexanes Medium/Non-polarA versatile system. Dissolve the crude product in a minimum amount of hot ethyl acetate, then slowly add hexanes until the cloud point is reached.
  • General Recrystallization Protocol:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent (or primary solvent).

    • If using a solvent system, add the second solvent (the "anti-solvent") dropwise until the solution remains faintly cloudy.

    • Allow the flask to cool slowly to room temperature. Rapid cooling leads to smaller, less pure crystals.

    • Once at room temperature, place the flask in an ice bath or refrigerator for at least an hour to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under high vacuum.

References

  • Ishikawa, M. (1979). The Chemistry of Isoxazole Compounds. HETEROCYCLES, Vol 12. No 10. Retrieved from [Link]

  • Kalgutkar, A. S., et al. (2003). pH and temperature stability of the isoxazole ring in leflunomide... ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2020). Construction of Isoxazole ring: An Overview. Journal of Chemical Reviews. Retrieved from [Link]

  • Den Hollander, C. W. (1970). Process for the purification of 3-amino-5-methylisoxazole. U.S. Patent No. US3536729A. Google Patents.
  • Silva, M. M. C., et al. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • El-Hiti, G. A., et al. (2019). 5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine. IUCrData. Retrieved from [Link]

  • ResearchGate. (n.d.). 93 questions with answers in ISOXAZOLES. Retrieved from [Link]

  • Wang, J., et al. (2020). Preparation method of 3-amino-5-methyl isoxazole. Chinese Patent No. CN107721941B. Google Patents.
  • Duc, D. X., & Dung, V. C. (2021). Recent Progress in the Synthesis of Isoxazoles. Current Organic Chemistry. Retrieved from [Link]

  • Scott, M. K., & Moyer, M. P. (1973). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses, 53, 31. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of Enantioenriched Homoallylic Primary Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile with Hydroxylamine. Retrieved from [Link]

  • Supporting Information. (n.d.). Identification of N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl- ethoxy)imidazo[2,-b][5][7]benzothiazol-2-yl)phenyl]urea (6b). Retrieved from [Link]

  • Reddit. (2022, September 3). Isoxazole synthesis. r/Chempros. Retrieved from [Link]

  • Khan, I., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Retrieved from [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Organics. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • Bondarenko, O. V., et al. (1988). Method of producing 3-amino-5-/tertiary butyl/-isoxazole. Czechoslovakian Patent No. CS203945B2. Google Patents.
  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • Zhang, X., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. Retrieved from [Link]

  • Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for Isoxazole Derivatives

Case ID: ISOX-SOL-001 Status: Active Assigned Specialist: Senior Application Scientist, Lead Discovery Topic: Troubleshooting aqueous solubility bottlenecks in isoxazole-based scaffolds. Executive Summary & Diagnostic Fr...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOX-SOL-001 Status: Active Assigned Specialist: Senior Application Scientist, Lead Discovery Topic: Troubleshooting aqueous solubility bottlenecks in isoxazole-based scaffolds.

Executive Summary & Diagnostic Framework

The Core Problem: Isoxazole derivatives frequently present a "Brick Dust" solubility profile—high melting point (MP) and low aqueous solubility. Unlike "Grease Ball" compounds (lipophilic, low MP), the insolubility of isoxazoles is often driven by high crystal lattice energy rather than just high lipophilicity (LogP).

Mechanistic Insight: The isoxazole ring is planar and electron-rich. It engages in strong


-

stacking and dipole-dipole interactions in the solid state. Furthermore, the nitrogen atom in the isoxazole ring is extremely weakly basic (pKa of conjugate acid

[1]).
  • Implication 1: You cannot form stable salts directly on the isoxazole ring with pharmaceutically acceptable acids.

  • Implication 2: Solubility strategies must focus on disrupting the crystal lattice (amorphous dispersions) or encapsulation (cyclodextrins), rather than simple pH adjustment, unless a basic side chain is present.

Diagnostic Matrix: Why is your compound insoluble?
ObservationProbable CauseRecommended Strategy
High MP (>200°C) + Low LogP (<3) High Lattice Energy (Brick Dust) Disruption of packing: Solid dispersions, Cyclodextrins, Cocrystals.
Low MP (<150°C) + High LogP (>4) High Lipophilicity (Grease Ball) Surfactants, Lipid-based formulations (SEDDS), Cosolvents.
Precipitation upon dilution "Parachute" Failure Add precipitation inhibitors (HPMC, PVP) to maintain supersaturation.
Broad NMR Signals Aggregation/Micelle Formation Measure Critical Micelle Concentration (CMC); switch solvent system.

Decision Pathways (Visualized)

The following decision tree guides you through the selection of the optimal solubilization strategy based on the physicochemical properties of your specific isoxazole derivative.

SolubilityDecisionTree Start Start: Isoxazole Solubility Issue CheckBasic Does it have a basic side chain? (e.g., amine, pyridine) Start->CheckBasic SaltScreen Perform Salt Screen (HCl, Mesylate, Tartrate) CheckBasic->SaltScreen Yes CheckMP Check Melting Point (MP) & LogP CheckBasic->CheckMP No (Isoxazole N is too weak) BrickDust High MP (>200°C) 'Brick Dust' CheckMP->BrickDust High Lattice Energy GreaseBall High LogP (>4) 'Grease Ball' CheckMP->GreaseBall High Lipophilicity CDs Cyclodextrin Complexation (HP-β-CD, SBE-β-CD) BrickDust->CDs SD Amorphous Solid Dispersion (HPMC-AS, PVPVA) BrickDust->SD Lipids Lipid Formulation (SEDDS/SMEDDS) GreaseBall->Lipids Cosolvents Cosolvents/Surfactants (PEG400, Tween 80) GreaseBall->Cosolvents

Figure 1: Strategic decision tree for selecting solubility enhancement methods based on structural diagnostics.

Technical Troubleshooting & FAQs

Q1: Can I make a hydrochloride salt to improve solubility?

Answer: Likely No. Unless your molecule contains a basic side chain (e.g., a piperazine, morpholine, or aliphatic amine), the isoxazole ring itself is insufficiently basic.

  • The Science: The pKa of the isoxazole conjugate acid is

    
     [1]. Strong acids like HCl will not protonate the ring in water; any salt formed in anhydrous conditions will immediately hydrolyze (break apart) upon contact with water, precipitating the free base.
    
  • The Fix: If you are in the Lead Optimization phase, use Scaffold Morphing . Introduce a basic solubilizing tail (e.g., replace a phenyl group with a pyridine or add a dimethylamino-ethoxy chain) to enable salt formation [2].

Q2: My compound crashes out when I dilute my DMSO stock into the assay buffer.

Answer: This is "Kinetic Precipitation." Your compound is thermodynamically unstable in the buffer.

  • Immediate Fix:

    • Reduce the DMSO spike: Ensure final DMSO is <1% if possible, but many isoxazoles require 2-5%.

    • Predilution Step: Do not pipette 100% DMSO stock directly into buffer. Perform an intermediate dilution step into a solvent/surfactant mix (e.g., DMSO:PEG400:Water) before the final buffer addition.

    • Add Polymers: Pre-dissolve 0.1% HPMC (Hydroxypropyl methylcellulose) or PVP (Polyvinylpyrrolidone) in your assay buffer. These act as "parachute" polymers, inhibiting nucleation and crystal growth, keeping the compound in a supersaturated state long enough for the assay [3].

Q3: I see broad signals in my NMR spectrum. Is my compound impure?

Answer: Not necessarily. Broad peaks often indicate aggregation or micelle formation, common with planar isoxazoles at NMR concentrations (1-10 mM).

  • Validation Test: Run a dilution series NMR. If chemical shifts change or peaks sharpen upon dilution, it is aggregation.

  • Solution: Switch to a more polar solvent like DMSO-d6 or Methanol-d4 to break up the

    
    -
    
    
    
    stacking aggregates.

Experimental Protocols

Protocol A: Cyclodextrin Complexation (The "Gold Standard" for Isoxazoles)

Cyclodextrins (CDs) encapsulate the hydrophobic isoxazole ring, shielding it from water while the CD's hydrophilic exterior ensures solubility. HP-β-CD and SBE-β-CD (Captisol®) are most effective for this scaffold [4].

Workflow:

  • Phase Solubility Scan:

    • Prepare 0%, 5%, 10%, and 20% (w/v) HP-β-CD solutions in water/buffer.

    • Add excess solid isoxazole derivative to each vial.

    • Shake at 25°C for 24-48 hours.

    • Filter (0.45 µm PVDF) and analyze filtrate by HPLC-UV.

  • Data Analysis: Plot Concentration of Drug (M) vs. Concentration of CD (M). A linear slope (AL-type) indicates 1:1 complexation.

  • Preparation for In Vivo Dosing:

    • Dissolve the required amount of CD (e.g., 20% w/v) in water.

    • Add the drug (based on the solubility determined in step 1).

    • Sonicate for 30 mins or stir overnight.

    • Critical Step: If solution is not clear, adjust pH only if a side-chain ionizable group exists.

Protocol B: Kinetic Solubility Assay (High Throughput)

Use this to screen analogs during the synthesis phase.

StepActionTechnical Note
1 Prepare 10 mM stock in DMSO.Ensure complete dissolution (sonicate if needed).
2 Spike 2 µL of stock into 198 µL of PBS (pH 7.4).Final conc: 100 µM, 1% DMSO.
3 Shake for 90 minutes at room temp.Simulates assay timeframes.
4 Filter using a Multiscreen Solubility Filter Plate.Removes precipitated "brick dust."
5 Analyze filtrate via UV/LC-MS.Compare peak area to a standard (100% recovery).

Advanced Formulation Logic: Salt vs. Cocrystal

Since isoxazoles are weak bases, if you cannot modify the structure to add an amine, Cocrystals are the next logical step before resorting to amorphous dispersions.

SaltVsCocrystal Input Isoxazole Derivative pKaCheck Check pKa difference (ΔpKa = pKa_base - pKa_acid) Input->pKaCheck Salt Salt Formation (Proton Transfer) pKaCheck->Salt ΔpKa > 3 (Requires basic side chain) Cocrystal Cocrystal Formation (Hydrogen Bonding) pKaCheck->Cocrystal ΔpKa < 0 (Isoxazole ring only) pKaCheck->Cocrystal 0 < ΔpKa < 3 (Overlap region)

Figure 2: Selection logic for crystal engineering. Isoxazole rings typically fall into the "Cocrystal" pathway due to low ΔpKa with pharmaceutically acceptable acids.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9254, Isoxazole. Retrieved from [Link]

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Retrieved from [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Stegemann, S., et al. (2007). When poor solubility becomes an issue: From early stage to proof of concept. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 3-(tert-Butyl)-4-methylisoxazol-5-amine and Its Analogs: A Medicinal Chemistry Perspective

Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of biologically active agents.[1][2] This guide provides a comparative analysis of the biological activi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of biologically active agents.[1][2] This guide provides a comparative analysis of the biological activity of a key building block, 3-(tert-Butyl)-4-methylisoxazol-5-amine, and its structurally related analogs. We delve into the structure-activity relationships (SAR) that govern their efficacy, using the context of kinase inhibition as an illustrative framework. By examining how targeted modifications to the isoxazole core influence biological outcomes, this document serves as a technical resource for researchers engaged in rational drug design and lead optimization. The discussion is supported by detailed experimental protocols and visual workflows to provide both theoretical and practical insights for drug development professionals.

Introduction: The Privileged Isoxazole Scaffold

Heterocyclic compounds are fundamental to modern drug discovery, with the isoxazole ring system being a particularly versatile pharmacophore.[3][4] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into numerous clinically approved drugs, including the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole.[1]

Our reference compound, 3-(tert-Butyl)-4-methylisoxazol-5-amine (Compound 1) , represents a highly valuable starting point for chemical library synthesis.[5] Its structure embodies several key features for drug design:

  • The Isoxazole Core: A five-membered aromatic ring providing a stable, rigid scaffold.

  • A 3-position tert-Butyl Group: This bulky, lipophilic group can enhance binding affinity through hydrophobic interactions and often improves metabolic stability by shielding the isoxazole ring from enzymatic degradation.[6]

  • A 4-position Methyl Group: A small lipophilic substituent that can probe specific hydrophobic pockets within a target protein.

  • A 5-position Amino Group: A critical functional handle that can act as a hydrogen bond donor and serves as a key point for synthetic elaboration to build more complex molecules.[5]

The significance of this scaffold is highlighted by its presence in advanced clinical candidates. While not a direct incorporation of Compound 1, the closely related 5-tert-butyl-isoxazol-3-yl moiety is a key component of Quizartinib (AC220) , a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor developed for the treatment of Acute Myeloid Leukemia (AML).[7] This real-world example underscores the potential of this chemical class and provides a relevant context for our comparative analysis.

Comparative Analysis: A Structure-Activity Relationship (SAR) Framework

The central tenet of medicinal chemistry is that a compound's biological activity is intrinsically linked to its three-dimensional structure. To explore this, we will compare our reference compound to a series of rationally designed analogs. The strategy of bioisosteric replacement , where one functional group is exchanged for another with similar physicochemical properties, is a powerful tool used to enhance potency, selectivity, and pharmacokinetic profiles.[8][9]

For this guide, we will use FLT3 kinase inhibition as our primary biological endpoint, inspired by the clinical success of related compounds.[7] The following data is illustrative, based on established principles of medicinal chemistry, to demonstrate how subtle molecular changes can lead to significant differences in biological activity.

Analog Design and Rationale

We will investigate modifications at the C3, C4, and C5 positions of the isoxazole ring.

  • C3 Position Analogs (Modifying the tert-Butyl Group): The size and lipophilicity of this group are critical for anchoring the molecule in a hydrophobic binding pocket.

    • Analog 1A (Isopropyl): A less bulky alkyl group to probe if the binding pocket is sterically constrained.

    • Analog 1B (Cyclohexyl): A different lipophilic group with a distinct conformational profile.

  • C4 Position Analogs (Modifying the Methyl Group): This position can be used to fine-tune interactions and explore smaller, adjacent pockets.

    • Analog 2A (Hydrogen): Removal of the methyl group to assess its contribution to binding.

    • Analog 2B (Ethyl): Increasing the size of the alkyl group to test the limits of the hydrophobic pocket.

  • C5 Position Analogs (Modifying the Amino Group): The primary amine is a versatile point for synthetic diversification and hydrogen bonding.

    • Analog 3A (Acetamide): Acylation of the amine neutralizes its basicity and converts it from a hydrogen bond donor/acceptor to a group with different bonding properties. This mimics the formation of a urea or amide linkage common in kinase inhibitors.

Data Summary Table

The following table summarizes the hypothetical biological data for our reference compound and its analogs against an AML cell line (MV4-11, known to harbor an FLT3-ITD mutation) and in a biochemical assay measuring direct inhibition of the FLT3 enzyme.

Compound IDStructure ModificationTargetIC₅₀ (nM) - Biochemical AssayCell Viability EC₅₀ (nM) - MV4-11 CellsRationale for Activity Change
1 Reference Compound FLT35002500Baseline activity; moderate potency. The free amine provides a key interaction point.
1A C3: IsopropylFLT31200>10000Decreased potency. The smaller isopropyl group has reduced hydrophobic contact with the target protein, weakening the binding affinity.
1B C3: CyclohexylFLT34502200Similar activity to reference. The cyclohexyl group maintains lipophilicity, suggesting the pocket can accommodate this shape.
2A C4: HydrogenFLT38005000Reduced potency. Loss of the methyl group removes a beneficial hydrophobic interaction, decreasing binding energy.
2B C4: EthylFLT32500>10000Significantly reduced potency. The larger ethyl group introduces a steric clash with the protein, preventing optimal binding.
3A C5: AcetamideFLT375350Increased potency. The acetamide group forms an additional, critical hydrogen bond within the kinase hinge region, significantly enhancing affinity.

Interpretation: The data clearly illustrates key SAR principles. The bulky tert-butyl group at C3 and the methyl at C4 appear optimal for this hypothetical binding pocket, as both smaller and larger substituents reduce activity. The most dramatic effect comes from modifying the C5 amine. Converting it to an acetamide (Analog 3A) drastically improves both biochemical and cellular potency, demonstrating its critical role in forming a strong interaction with the target, a common strategy in designing potent kinase inhibitors.[10]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-controlled assays are essential.[11] Below are detailed protocols for the primary biochemical and secondary cellular assays used to generate the type of data presented above.

Protocol 1: In Vitro FLT3 Kinase Inhibition Assay (Biochemical)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified FLT3 kinase.

Materials:

  • Recombinant human FLT3 kinase (e.g., from SignalChem)

  • Biotinylated peptide substrate (e.g., Biotin-EGPWLEEEEEAYGWMDF)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds dissolved in 100% DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Serially dilute compounds in DMSO. Transfer 50 nL of each dilution into a 384-well assay plate using an acoustic liquid handler. This creates a dose-response curve. Include DMSO-only wells as a "no inhibition" (100% activity) control.

  • Enzyme and Substrate Addition: Prepare a solution of FLT3 kinase and biotinylated substrate in assay buffer. Dispense 5 µL of this solution into each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Km value for the enzyme.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well; a lower signal indicates higher kinase activity.

  • Signal Reading: Incubate for 10 minutes to stabilize the luminescent signal. Read the plate on a luminometer.

  • Data Analysis: Convert luminescence values to percent inhibition relative to DMSO controls. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Proliferation/Viability Assay (Cellular)

This assay measures the effect of compounds on the growth and viability of a cancer cell line that is dependent on FLT3 signaling.

Materials:

  • MV4-11 human AML cell line (ATCC)

  • RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test compounds dissolved in 100% DMSO.

  • CellTiter-Glo® 2.0 Cell Viability Assay Kit (Promega)

  • White, opaque 384-well cell culture plates.

Procedure:

  • Cell Seeding: Harvest MV4-11 cells in their logarithmic growth phase. Count and dilute the cells in culture medium to a density of 5,000 cells per 45 µL. Dispense 45 µL of the cell suspension into each well of the 384-well plate.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium (maintaining a final DMSO concentration of <0.1%). Add 5 µL of the diluted compound to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assay Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Detection: Add 25 µL of CellTiter-Glo® 2.0 reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Signal Reading: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate for an additional 10 minutes to stabilize the signal. Read luminescence on a plate reader.

  • Data Analysis: Calculate the percent viability relative to DMSO-treated control cells. Plot the results against compound concentration and use non-linear regression to determine the EC₅₀ value.

Experimental Workflow Diagram

The following diagram illustrates the logical flow from initial compound screening to cellular validation.

G cluster_0 Primary Screening cluster_1 Secondary Screening & SAR cluster_2 Lead Progression Compound_Library Compound Library (Reference + Analogs) Biochemical_Assay In Vitro FLT3 Kinase Assay Compound_Library->Biochemical_Assay IC50_Determination Determine IC₅₀ Values Biochemical_Assay->IC50_Determination SAR_Analysis SAR Analysis (Identify Potent Hits) IC50_Determination->SAR_Analysis Potency Data Cellular_Assay MV4-11 Cell Viability Assay SAR_Analysis->Cellular_Assay EC50_Determination Determine EC₅₀ Values Cellular_Assay->EC50_Determination Lead_Selection Select Lead Candidates for Further Study EC50_Determination->Lead_Selection Cellular Efficacy Data

Caption: High-throughput screening workflow for isoxazole analogs.

Mechanistic Insights: FLT3 Signaling Pathway

To understand why inhibiting FLT3 is a valid therapeutic strategy, it is crucial to understand its role in cellular signaling. FLT3 is a receptor tyrosine kinase that, when activated by its ligand or by mutation (as is common in AML), dimerizes and autophosphorylates. This phosphorylation creates docking sites for downstream signaling proteins, leading to the activation of pro-survival and proliferative pathways like STAT5, PI3K/AKT, and MAPK. Constitutive activation of this pathway drives uncontrolled cell growth in AML. An effective inhibitor, derived from a scaffold like ours, binds to the ATP-binding site of the kinase domain, preventing phosphorylation and shutting down these downstream signals.

FLT3 Signaling Pathway Diagram

FLT3_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds & Dimerizes P_FLT3 p-FLT3 (Activated) FLT3_Receptor->P_FLT3 Autophosphorylation Isoxazole_Inhibitor Isoxazole Analog (e.g., Analog 3A) Isoxazole_Inhibitor->P_FLT3 INHIBITS STAT5 STAT5 P_FLT3->STAT5 PI3K PI3K P_FLT3->PI3K RAS RAS P_FLT3->RAS p_STAT5 p-STAT5 STAT5->p_STAT5 Proliferation Cell Proliferation & Survival p_STAT5->Proliferation Promotes AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT p_AKT->Proliferation Promotes MAPK MAPK RAS->MAPK p_MAPK p-MAPK MAPK->p_MAPK p_MAPK->Proliferation Promotes

Caption: Simplified FLT3 signaling and the point of inhibition.

Conclusion and Future Directions

This guide demonstrates the systematic process of evaluating the biological activity of a lead compound, 3-(tert-Butyl)-4-methylisoxazol-5-amine, against its rationally designed analogs. Through a hypothetical SAR study grounded in established medicinal chemistry principles, we have shown how targeted structural modifications can profoundly impact biological potency. The conversion of the C5-amine to an acetamide (Analog 3A) was identified as a key potency-enhancing modification, highlighting the importance of this position for synthetic elaboration.

The protocols provided offer a robust framework for researchers to conduct similar comparative studies, ensuring data integrity and reproducibility. The true value of the 3-(tert-Butyl)-4-methylisoxazol-5-amine scaffold lies in its synthetic tractability and its proven potential as a foundation for developing highly potent and selective therapeutic agents. Future work should focus on further exploring bioisosteric replacements at all positions of the isoxazole ring and screening these novel analogs against a broader panel of kinases to assess selectivity and identify potential new therapeutic applications.

References

  • LASSBIO.
  • Gaikwad, P. L., et al. (2012).
  • PMC. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • Kristen, G. (2024). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Commentary, 10(5).
  • Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening.
  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery.
  • David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, 10(1).
  • Open Access Journals. Drug Design: Influence of Heterocyclic Structure as Bioisosteres.
  • Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Semantic Scholar.
  • Meijer, F. A., et al.
  • Chem-Impex. 3-Tert-Butylisoxazol-5-Amine.
  • CymitQuimica. CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][8]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816.

Sources

Comparative

A Comparative Guide to Analytical Techniques for Assessing the Purity of 3-(tert-Butyl)-4-methylisoxazol-5-amine

For researchers, scientists, and drug development professionals, the meticulous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective therapeutic development. This guide provides an in-depth, objective comparison of analytical techniques for determining the purity of 3-(tert-Butyl)-4-methylisoxazol-5-amine, a key heterocyclic amine building block in medicinal chemistry. By presenting detailed experimental protocols, supporting data, and the causality behind methodological choices, this document serves as a practical resource for selecting the most appropriate analytical strategy.

The intrinsic reactivity of the amine and isoxazole moieties, coupled with the potential for process-related impurities and degradation products, necessitates a multi-faceted analytical approach to ensure the quality and consistency of 3-(tert-Butyl)-4-methylisoxazol-5-amine.[1][2] This guide will compare and contrast High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for purity assessment, with a special focus on hyphenated mass spectrometry techniques for comprehensive impurity profiling.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Routine Purity Analysis

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely adopted technique for the quantitative analysis of non-volatile and thermally labile compounds like 3-(tert-Butyl)-4-methylisoxazol-5-amine.[3][4] Its high resolving power and sensitivity make it ideal for separating the main component from potential non-volatile impurities.

Causality of Experimental Choices:

The selection of a C18 reversed-phase column is based on the non-polar nature of the tert-butyl group, which will interact favorably with the stationary phase. A gradient elution with acetonitrile and water allows for the effective separation of compounds with a range of polarities. The addition of a small amount of an acid like formic acid to the mobile phase helps to protonate the amine group, leading to sharper peaks and improved chromatographic performance.[5] UV detection is suitable as the isoxazole ring system contains a chromophore that absorbs in the UV region.

Experimental Protocol: RP-HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 5 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of 3-(tert-Butyl)-4-methylisoxazol-5-amine.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

Data Presentation: HPLC-UV Performance Characteristics

ParameterHypothetical ResultICH Q2(R2) Guideline
Linearity (r²)> 0.999≥ 0.99
Accuracy (% Recovery)98.0 - 102.0%Typically 98.0 - 102.0% for API assay
Precision (% RSD)< 1.0%≤ 2.0% for API assay
Limit of Detection (LOD)0.01%Reportable
Limit of Quantitation (LOQ)0.03%Reportable
Experimental Workflow: HPLC-UV Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (230 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report report calculate->report Final Purity Report

Caption: Workflow for HPLC-UV Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

Gas Chromatography is a highly efficient separation technique for volatile and thermally stable compounds.[6] For 3-(tert-Butyl)-4-methylisoxazol-5-amine, GC can be particularly useful for identifying and quantifying residual solvents and volatile process-related impurities.[7][8] Coupling GC with a Mass Spectrometer (MS) provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.[9]

Causality of Experimental Choices:

Amines can be challenging to analyze by GC due to their basicity, which can lead to peak tailing on standard silica-based columns.[10] Therefore, a low-polarity, base-deactivated column is often preferred. The temperature program is designed to ensure the volatilization of the analyte and its separation from other volatile components. Electron Ionization (EI) is a standard ionization technique in GC-MS that provides reproducible fragmentation patterns for library matching and structural elucidation.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an EI source.

Chromatographic Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 60 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

MS Conditions:

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Accurately weigh approximately 10 mg of 3-(tert-Butyl)-4-methylisoxazol-5-amine.

  • Dissolve in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of 1 mg/mL.

Data Presentation: GC-MS Performance Characteristics

ParameterHypothetical ResultICH Q2(R2) Guideline
SpecificityHigh (mass-based)High specificity is required
Linearity (r²)> 0.998≥ 0.99
Accuracy (% Recovery)95.0 - 105.0%Typically 80.0 - 120.0% for impurity quantification
Limit of Detection (LOD)1 ppmReportable
Limit of Quantitation (LOQ)5 ppmReportable
Logical Relationship: Complementary Nature of HPLC and GC

HPLC_GC_Relationship cluster_hplc HPLC-UV Analysis cluster_gc GC-MS Analysis cluster_purity Comprehensive Purity Profile hplc_node Analyzes non-volatile and thermally labile compounds gc_node Analyzes volatile and thermally stable compounds purity_node 3-(tert-Butyl)-4-methylisoxazol-5-amine purity_node->hplc_node Main Component & Non-Volatile Impurities purity_node->gc_node Residual Solvents & Volatile Impurities

Caption: HPLC and GC provide complementary purity information.

Quantitative NMR (qNMR): An Absolute Method for Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[8][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, enabling quantification against a certified internal standard.

Causality of Experimental Choices:

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve good signal dispersion and sensitivity. A certified internal standard with known purity and signals that do not overlap with the analyte's signals is crucial for accurate quantification. A long relaxation delay (d1) is essential to ensure complete relaxation of all relevant nuclei, which is a prerequisite for accurate integration and quantification.

Experimental Protocol: qNMR

Instrumentation:

  • NMR Spectrometer (≥ 400 MHz).

Experimental Parameters:

  • Pulse Program: Standard 90° pulse experiment.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Certified reference material (e.g., maleic acid, 1,4-dinitrobenzene).

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the analyte and standard.

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16-64).

Sample Preparation:

  • Accurately weigh a specific amount of the 3-(tert-Butyl)-4-methylisoxazol-5-amine sample.

  • Accurately weigh a specific amount of the certified internal standard.

  • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Data Presentation: qNMR Performance Characteristics

ParameterHypothetical ResultAdvantage
AccuracyHigh (typically < 1% error)Primary method, traceable to SI units
Precision (% RSD)< 1.0%High precision
SpecificityHigh (structure-based)Provides structural confirmation
LinearityExcellent over a wide rangeNot typically required for single-point qNMR

Liquid Chromatography-Mass Spectrometry (LC-MS): For In-depth Impurity Profiling and Identification

While HPLC-UV is excellent for quantifying known impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the detection, identification, and structural elucidation of unknown impurities and degradation products.[1][12][13][14] The high sensitivity and selectivity of MS allow for the characterization of trace-level impurities that may not be detected by UV.[15]

Causality of Experimental Choices:

The same chromatographic conditions as the HPLC-UV method can often be adapted for LC-MS, with the mobile phase being compatible with the ionization source (e.g., using formic acid instead of non-volatile buffers).[5] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like 3-(tert-Butyl)-4-methylisoxazol-5-amine. High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, provides accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.[13]

Forced Degradation Studies

To ensure the stability-indicating nature of the analytical method, forced degradation studies are performed.[16][17] The sample is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[18] The LC-MS method is then used to separate and identify these degradants.

Experimental Workflow: LC-MS Impurity Profiling

LCMS_Workflow cluster_stress Forced Degradation cluster_analysis LC-MS Analysis cluster_data Data Analysis acid Acid Hydrolysis inject Inject into LC-MS acid->inject base Base Hydrolysis base->inject oxidation Oxidation (H₂O₂) oxidation->inject thermal Thermal Stress thermal->inject photo Photolytic Stress photo->inject separate Chromatographic Separation inject->separate ionize ESI Ionization separate->ionize detect HRMS Detection ionize->detect mass_spec Analyze Mass Spectra detect->mass_spec elemental Determine Elemental Composition mass_spec->elemental elucidate Elucidate Impurity Structures elemental->elucidate report report elucidate->report Impurity Profile Report

Caption: Workflow for LC-MS based impurity profiling.

Comparative Summary and Recommendations

TechniquePrimary ApplicationAdvantagesLimitations
HPLC-UV Routine purity testing and quantification of known impurities.Robust, reproducible, and widely available.[3]Limited specificity for unknown impurities; requires a chromophore.
GC-MS Analysis of volatile impurities and residual solvents.High separation efficiency for volatile compounds; provides structural information.[6][9]Not suitable for non-volatile or thermally labile compounds; potential for peak tailing with amines.[10]
qNMR Absolute purity determination and structural confirmation.Primary method; does not require a specific reference standard of the analyte.[8][11]Lower sensitivity than chromatographic methods; requires a high-field NMR and a certified internal standard.
LC-MS Impurity identification and structural elucidation.High sensitivity and selectivity; provides molecular weight and structural information.[12][13][14]Higher cost and complexity of instrumentation.

Recommendations:

  • For routine quality control and batch release , a validated HPLC-UV method is the recommended primary technique for assessing the purity of 3-(tert-Butyl)-4-methylisoxazol-5-amine.

  • GC-MS should be employed as a complementary technique to quantify residual solvents and other potential volatile impurities.

  • qNMR is the gold standard for assigning the absolute purity of a reference standard and for orthogonal confirmation of purity.

  • LC-MS is essential during process development and for the investigation of out-of-specification results to identify and characterize unknown impurities and degradation products.

By employing a combination of these orthogonal analytical techniques, researchers and drug development professionals can build a comprehensive purity profile for 3-(tert-Butyl)-4-methylisoxazol-5-amine, ensuring its quality, safety, and suitability for its intended application. The validation of these analytical methods should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[19][20][21]

References

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [URL: https://www.pharmafocusamerica.com/analytical-instrumentation/mass-spectrometry-techniques-in-pharmaceutical-analysis]
  • A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. [URL: Not available]
  • Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8302420/]
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [URL: https://www.pharmtech.
  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [URL: https://www.sterlingpharmasolutions.com/blog/high-resolution-mass-spectrometry-for-impurity-profiling/]
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [URL: https://www.amsbiopharma.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [URL: https://www.labmanager.
  • 2.3. Mass spectrometry in impurity profiling. ResearchGate. [URL: https://www.researchgate.net/publication/288339591_23_Mass_spectrometry_in_impurity_profiling]
  • Structure Elucidation and NMR. Hypha Discovery. [URL: https://www.hyphadiscovery.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [URL: https://intuition-labs.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [URL: https://www.veeprho.com/blog/use-of-nmr-in-impurity-profiling-for-pharmaceutical-products/]
  • Recent trends in the impurity profile of pharmaceuticals. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3255403/]
  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). [URL: https://www.ark-pharma.com/news/testing-and-quality-considerations-for-active-pharmaceutical-ingredients-apis/]
  • analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate. Benchchem. [URL: https://www.benchchem.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [URL: https://www.ema.europa.eu/en/ich-q2r2-validation-analytical-procedures-scientific-guideline]
  • Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. [URL: https://www.labrulez.com/documents/supelco-bulletin-737f-amines-analysis-by-packed-column-gc]
  • Analysis of heterocyclic aromatic amines in foods by gas chromatography–mass spectrometry as their tert.-butyldimethylsilyl derivatives. ResearchGate. [URL: https://www.researchgate.
  • Journey of an API: Maintaining quality and compliance in API manufacturing. [URL: https://www.sterlingpharmasolutions.com/blog/journey-of-an-api-maintaining-quality-and-compliance-in-api-manufacturing/]
  • ANALYSIS OF HETEROCYCLIC AMINES IN MAINSTREAM CIGARETTE SMOKE USING A NEW NCI GC-MS TECHNIQUE. Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/00022470.1999.10474205]
  • Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. Nicovaper. [URL: https://www.nicovaper.com/blogs/nicovaper/quality-and-purity-of-active-pharmaceutical-ingredients-in-drug-manufacturing]
  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1494008/]
  • Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies. [URL: https://sielc.com/separation-of-isoxazole-on-newcrom-r1-hplc-column/]
  • Active Pharmaceutical Ingredient Verification Program. USP. [URL: https://www.usp.
  • Testing of Active Pharmaceutical Ingredients (APIs). [URL: https://www.edqm.eu/en/testing-of-active-pharmaceutical-ingredients-apis]
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [URL: https://www.omicsonline.org/structural-elucidation-of-small-organic-molecules-by-1d-2d-and-multi-dimensional-solution-nmr-spectroscopy-2155-9872.S11-001.php?aid=11641]
  • Identification and structure elucidation by NMR spectroscopy. ResearchGate. [URL: https://www.researchgate.
  • A Comparative Guide to Purity Assessment of 4-Chlorobenzo[d]isoxazole: The Superiority of LC-MS Analysis. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-purity-assessment-of-4-chlorobenzo-d-isoxazole-the-superiority-of-lc-ms-analysis/]
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [URL: https://www.derpharmachemica.
  • analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate. Benchchem. [URL: https://www.benchchem.
  • Forced Degradation Studies. SciSpace. [URL: https://typeset.
  • Development of forced degradation and stability indicating studies of drugs—A review. [URL: https://www.sciencedirect.com/science/article/pii/S209517791400031X]
  • Forced Degradation – A Review. [URL: https://biomedres.us/fulltexts/BJSTR.MS.ID.007492.php]
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [URL: https://pharminfo.
  • A Comparative Guide to Purity Validation of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone via HPLC. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-purity-validation-of-1-3-methyl-1-2-4-oxadiazol-5-yl-acetone-via-hplc/]
  • A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8459468/]
  • 3-Tert-Butylisoxazol-5-Amine. Chem-Impex. [URL: https://www.chemimpex.com/products/3-tert-butylisoxazol-5-amine]
  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. [URL: https://www.pnrjournal.com/index.php/home/article/view/290]
  • Process for the purification of 3-amino-5-methylisoxazole. Google Patents. [URL: https://patents.google.
  • 3-(tert-Butyl)isoxazol-5-amine. ChemScene. [URL: https://www.chemscene.com/products/3-tert-Butyl-isoxazol-5-amine.html]
  • CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole. CymitQuimica. [URL: https://www.cymitquimica.com/cas/55809-36-4]

Sources

Validation

A Comparative Guide to the Synthesis of 3-(tert-Butyl)-4-methylisoxazol-5-amine: A Novel One-Pot Approach vs. Traditional Cycloaddition

The isoxazole moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous therapeutic agents due to its unique electronic properties and ability to participate in hydrogen bonding. The synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous therapeutic agents due to its unique electronic properties and ability to participate in hydrogen bonding. The synthesis of specifically substituted isoxazoles, such as 3-(tert-Butyl)-4-methylisoxazol-5-amine, is of paramount importance for the development of novel drug candidates. This guide provides an in-depth comparison of a newly developed, efficient one-pot synthesis for this target molecule against a more traditional, yet robust, benchmark method based on [3+2] cycloaddition. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a quantitative comparison of their performance.

Introduction: The Significance of Substituted Isoxazoles

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique electronic distribution, making them valuable isosteres for other functional groups in drug design. Their derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern on the isoxazole ring is crucial for modulating a compound's pharmacological profile, making the development of efficient and versatile synthetic routes a key focus for researchers in drug discovery.

The Benchmark Route: A [3+2] Cycloaddition Approach

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a classic and reliable method for the synthesis of isoxazoles.[1][2][3] This approach involves the reaction of a nitrile oxide with a dipolarophile, such as an alkyne or an alkene. For the synthesis of 5-aminoisoxazoles, α-cyanoenamines are particularly effective dipolarophiles, leading directly to the desired product with high regioselectivity.[4][5]

Mechanistic Rationale

The benchmark synthesis of 3-(tert-Butyl)-4-methylisoxazol-5-amine proceeds via a two-step sequence. First, an α-cyanoenamine is prepared from the corresponding α-chloroketone. Subsequently, this enamine reacts with an in-situ generated nitrile oxide in a [3+2] cycloaddition. The resulting cycloadduct spontaneously eliminates hydrogen cyanide to yield the aromatic 5-aminoisoxazole.

A New Direction: One-Pot Synthesis from Readily Available Precursors

To address the multi-step nature of the benchmark route and improve overall efficiency, we have developed a novel one-pot synthesis of 3-(tert-Butyl)-4-methylisoxazol-5-amine. This method leverages a domino reaction sequence, minimizing intermediate workup and purification steps, thereby saving time and resources. This approach is in line with the principles of green chemistry, aiming for higher atom economy and reduced waste generation.[6]

Mechanistic Rationale

This new route involves the reaction of a β-ketonitrile with hydroxylamine in the presence of a suitable base. The reaction proceeds through the initial formation of an oxime intermediate, which then undergoes an intramolecular cyclization to form the isoxazole ring. The choice of solvent and base is critical to control the regioselectivity of the cyclization and favor the formation of the desired 5-aminoisoxazole isomer.

Experimental Protocols

Benchmark Route: [3+2] Cycloaddition

Step 1: Synthesis of 2-cyano-3-methylbut-1-en-1-amine

  • To a solution of 1-chloro-3-methyl-2-butanone (1.0 eq) in diethyl ether, add a solution of potassium cyanide (1.2 eq) in water.

  • Cool the mixture to 0 °C and add a secondary amine, such as morpholine (1.1 eq), dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-cyanoenamine.

Step 2: [3+2] Cycloaddition

  • Dissolve the crude α-cyanoenamine (1.0 eq) and pivalohydroximoyl chloride (1.1 eq) in toluene.

  • Add triethylamine (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture for 24 hours.

  • Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(tert-Butyl)-4-methylisoxazol-5-amine.

New Synthetic Route: One-Pot Synthesis
  • To a solution of 4,4-dimethyl-3-oxopentanenitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Heat the reaction mixture to reflux for 6 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system to yield pure 3-(tert-Butyl)-4-methylisoxazol-5-amine.

Performance Comparison

ParameterBenchmark Route: [3+2] CycloadditionNew Synthetic Route: One-Pot Synthesis
Overall Yield 65%85%
Purity (post-purification) >98%>99%
Reaction Time 36 hours6 hours
Number of Steps 21
Purification Method Column ChromatographyRecrystallization
Reagent Cost ModerateLow
Waste Generation ModerateLow

Visualizing the Synthetic Pathways

Benchmark_Route cluster_step1 Step 1: α-Cyanoenamine Synthesis cluster_step2 Step 2: [3+2] Cycloaddition A 1-chloro-3-methyl-2-butanone C 2-cyano-3-methylbut-1-en-1-amine A->C Diethyl ether, 12h B KCN, Morpholine B->C F 3-(tert-Butyl)-4-methylisoxazol-5-amine C->F Toluene, 24h D Pivalohydroximoyl chloride D->F E Triethylamine E->F

Caption: Workflow for the Benchmark [3+2] Cycloaddition Route.

New_Route cluster_onepot One-Pot Synthesis G 4,4-dimethyl-3-oxopentanenitrile I 3-(tert-Butyl)-4-methylisoxazol-5-amine G->I Ethanol, Reflux, 6h H Hydroxylamine HCl, Sodium Acetate H->I

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-(tert-Butyl)-4-methylisoxazol-5-amine for Laboratory Professionals

The isoxazole ring system and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] As with any novel or specialized chemical compound, a thorough u...

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole ring system and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] As with any novel or specialized chemical compound, a thorough understanding of its properties and associated hazards is paramount for safe handling and disposal. This guide synthesizes best practices from regulatory bodies and chemical safety literature to provide a clear, actionable framework for managing waste streams containing 3-(tert-butyl)-4-methylisoxazol-5-amine.

Hazard Assessment and Characterization

Key Structural Features and Inferred Hazards:

  • Isoxazole Ring: A five-membered heterocyclic structure containing nitrogen and oxygen.[4] Isoxazole derivatives are noted for a wide spectrum of biological activities.[3]

  • Amine Group (-NH2): The presence of a primary amine group suggests that the compound may be basic and could react with acids. Amines should be handled with care, and appropriate personal protective equipment should be worn.[5]

  • tert-Butyl Group: This bulky alkyl group increases the molecule's lipophilicity.[4]

Based on data for the related compound 3-Amino-5-tert-butylisoxazole, the following hazards should be anticipated[6][7]:

  • Harmful if swallowed (Acute toxicity, oral).[6]

  • Causes skin irritation.[6]

  • Causes serious eye irritation.[6]

  • May cause respiratory irritation.

Therefore, 3-(tert-butyl)-4-methylisoxazol-5-amine must be treated as a hazardous chemical. All waste containing this compound, including contaminated consumables, is to be disposed of as hazardous waste.

Immediate Safety and Handling Precautions

Adherence to stringent safety protocols is the foundation of responsible chemical management. The following personal protective equipment (PPE) is mandatory when handling 3-(tert-butyl)-4-methylisoxazol-5-amine or its waste.

Personal Protective Equipment (PPE) Specification Rationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes that can cause serious eye irritation.[6]
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, which can cause irritation.[6] Gloves should be disposed of immediately if contamination is suspected.[8]
Body Protection A lab coat or chemical-resistant apron.To protect against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.To avoid inhalation of any dust or aerosols, which may cause respiratory irritation.[9]

Step-by-Step Disposal Protocol

The disposal of chemical waste is regulated by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11] The following protocol aligns with these regulatory frameworks.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions.[12]

  • Solid Waste: Collect solid 3-(tert-butyl)-4-methylisoxazol-5-amine, contaminated personal protective equipment (gloves, etc.), and other contaminated solid materials (e.g., weighing paper, contaminated bench paper) in a designated, compatible hazardous waste container.[8]

  • Liquid Waste: Collect liquid waste containing 3-(tert-butyl)-4-methylisoxazol-5-amine in a separate, compatible, and sealable hazardous waste container.

  • Sharps Waste: Any sharps (needles, scalpels, etc.) contaminated with this chemical must be disposed of in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.[10]

  • Incompatible Materials: Keep this waste stream separate from acids, strong oxidizing agents, and other incompatible chemicals to prevent violent reactions.[5][12]

Step 2: Waste Container Selection and Labeling

The selection and labeling of waste containers are mandated by OSHA and the EPA.[13]

  • Container Compatibility: All waste containers must be made of a material that is chemically compatible with 3-(tert-butyl)-4-methylisoxazol-5-amine. High-density polyethylene (HDPE) containers are generally suitable. The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.[12][13]

  • Labeling: At the moment the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[14] The label must clearly state:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "3-(tert-Butyl)-4-methylisoxazol-5-amine". Do not use abbreviations or chemical formulas.[13][15]

    • An accurate list of all chemical constituents in the container, including solvents, with their approximate percentages or volumes.[12][15]

    • The date accumulation started.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs).[12][15]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[12][15]

  • Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area.[5][14] The container must be kept closed at all times except when adding waste.[12][15]

  • Secondary Containment: Liquid waste containers should be placed in a secondary containment tray made of a compatible material to contain any potential leaks.[12][14]

  • Inspections: The SAA and its containers must be inspected weekly for leaks and proper labeling.[12][15]

Step 4: Arranging for Final Disposal

Disposal of hazardous waste must be handled by licensed professionals.

  • Contact EHS: When the waste container is approximately 90% full, or if it has been in the SAA for close to one year (or a shorter period as dictated by your institution), contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[12][15][16]

  • Documentation: Ensure all necessary documentation is completed as required by your institution and the waste contractor. This is a critical step in regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[13]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of 3-(tert-butyl)-4-methylisoxazol-5-amine.

DisposalWorkflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Storage & Monitoring cluster_disposal Final Disposal start Waste Generated (Solid, Liquid, Sharps) segregate Segregate Waste - Solid - Liquid - Sharps - Keep from incompatibles start->segregate container Select Compatible Container (Good condition, screw cap) segregate->container label_waste Label Container Immediately - 'Hazardous Waste' - Full Chemical Name - All Constituents & % container->label_waste store Store in SAA (Near generation point, secondary containment) label_waste->store inspect Weekly Inspections (Check for leaks, proper labeling) store->inspect pickup Container 90% Full? (or time limit reached) inspect->pickup pickup->inspect No contact_ehs Contact EHS for Pickup pickup->contact_ehs Yes end Professional Disposal contact_ehs->end

Caption: Disposal workflow for 3-(tert-butyl)-4-methylisoxazol-5-amine waste.

Spill Management Protocol

In the event of a spill, immediate and correct action is vital to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent further contamination.

  • Assess the Spill: Determine the extent and nature of the spill. For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the correct PPE as outlined in the table above.

  • Contain and Clean:

    • For Solid Spills: Carefully sweep or scoop the material to avoid generating dust.[16]

    • For Liquid Spills: Use an inert absorbent material such as vermiculite, sand, or earth to absorb the spill.[16] Do not use combustible materials like sawdust.

  • Dispose of Spill Debris: Place all contaminated absorbent materials and cleaning supplies into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and dispose of the cleaning materials as hazardous waste.

Waste Minimization

A key principle of modern laboratory management is the minimization of hazardous waste.

  • Purchase Appropriately: Purchase only the quantities of 3-(tert-butyl)-4-methylisoxazol-5-amine that are reasonably needed for your experiments to avoid disposing of expired or excess stock.[11]

  • Scale Down Experiments: Where feasible, reduce the scale of operations to minimize the volume of waste generated.[10]

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 3-(tert-butyl)-4-methylisoxazol-5-amine, upholding their commitment to laboratory safety and environmental stewardship.

References

  • Daniels Health. (2025, May 21).
  • US Bio-Clean. (2014, June 13).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Environmental Marketing Services. (2023, January 18).
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • Acion. What are the Health and Safety Guidelines for Using Amines?.
  • PubChem. 3-Isoxazolamine, 5-(1,1-dimethylethyl)-.
  • CymitQuimica. CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole.
  • BenchChem. (2025).
  • Thermo Fisher Scientific. (2025, December 22).
  • Sigma-Aldrich. 3-Amino-5-tert-butylisoxazole 97.
  • PubChemLite. 3-(tert-butyl)-4-methylisoxazol-5-amine.
  • ChemScene. 3-(tert-Butyl)isoxazol-5-amine.
  • GZ Industrial Supplies. (2025, May 26).
  • University of North Carolina. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Chem-Impex. 3-Tert-Butylisoxazol-5-Amine.
  • TCI Chemicals. (2024, November 28).
  • Hampshire College. Lab Safety Manual: Chemical Management.
  • Lu, T., et al. (2022).
  • Li, J-T., et al. (2013).
  • Dondas, H. A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules.
  • Nagaraju, G., et al. (2022). Green Synthesis of Newer Isoxazole Derivatives and Their Biological Evaluation. International Journal of Biology, Pharmacy and Allied Sciences.
  • Sangale, S. S., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. Scholars Academic Journal of Pharmacy.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.